molecular formula C29H27Cl2N5O B10830044 Dgk-IN-1

Dgk-IN-1

Cat. No.: B10830044
M. Wt: 532.5 g/mol
InChI Key: REURPYMYAHZMMX-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dgk-IN-1 is a useful research compound. Its molecular formula is C29H27Cl2N5O and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H27Cl2N5O

Molecular Weight

532.5 g/mol

IUPAC Name

8-[(2S,5R)-4-[bis(4-chlorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C29H27Cl2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1

InChI Key

REURPYMYAHZMMX-RBUKOAKNSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C

Canonical SMILES

CC1CN(C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C

Origin of Product

United States

Foundational & Exploratory

Dgk-IN-1 applications in cancer immunotherapy research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of cancer immunotherapy has revolutionized the treatment landscape for many malignancies. A key strategy in this field is to overcome the mechanisms that tumor cells exploit to evade immune destruction. Diacylglycerol kinases (DGKs), particularly the α and ζ isoforms, have been identified as critical intracellular checkpoints that dampen T-cell activation and function. Dgk-IN-1, a potent and selective dual inhibitor of DGKα and DGKζ, represents a promising therapeutic agent to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the applications of this compound in cancer immunotherapy research, summarizing key preclinical data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While in vivo efficacy data for this compound is not yet publicly available, this guide incorporates representative data from other dual DGKα/ζ inhibitors to illustrate the potential of this class of molecules.

Introduction to Diacylglycerol Kinases in T-Cell Signaling

T-cell activation is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells or tumor cells. This interaction triggers a signaling cascade that leads to T-cell proliferation, cytokine production, and cytotoxic activity against target cells. A key second messenger in this pathway is diacylglycerol (DAG), which activates several downstream effector proteins crucial for T-cell function, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1).

Diacylglycerol kinases (DGKs) act as a negative feedback mechanism by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1] The α and ζ isoforms of DGK are predominantly expressed in T-cells and have been shown to be critical regulators of T-cell anergy and exhaustion.[1][2] By inhibiting DGKα and DGKζ, this compound is designed to sustain DAG signaling, thereby lowering the threshold for T-cell activation and enhancing anti-tumor immune responses.[3]

Quantitative Data on this compound and Representative DGKα/ζ Inhibitors

This section summarizes the available quantitative data for this compound and other relevant dual DGKα/ζ inhibitors. These data highlight the potency and activity of these compounds in preclinical models.

Table 1: In Vitro Activity of this compound

ParameterTargetValueCell Type/SystemReference
IC50DGKα0.65 µMEnzymatic Assay[3]
IC50DGKζ0.25 µMEnzymatic Assay[3]
EC50 (IFNγ expression)Human CD8+ T-cells4.3 nMIn Vitro T-cell Activation[3]
EC50 (IFNγ expression)Human Whole Blood0.39 µMIn Vitro T-cell Activation[3]
IC50 (IFNγ expression)Mouse Cytotoxic T-cells (CTL)41 nMIn Vitro T-cell Activation[3]

Table 2: In Vivo Anti-Tumor Efficacy of a Representative Dual DGKα/ζ Inhibitor (INCB177054) in Syngeneic Mouse Models

Disclaimer: The following data is for the dual DGKα/ζ inhibitor INCB177054 and is presented as a representative example of the potential in vivo efficacy of this class of inhibitors. Specific in vivo data for this compound is not publicly available at this time.

Tumor ModelTreatment GroupTumor Growth Inhibition (%)Key FindingsReference
MC38 (colorectal carcinoma)INCB177054 + anti-PD-1SignificantEnhanced clonal expansion of intratumoral T-cells.[4][5]
CT26 (colorectal carcinoma)INCB177054 + anti-PD-1SignificantInduced profound shifts in activation states across multiple immune cell types in the TME.[4]

Table 3: Effect of a Representative Dual DGKα/ζ Inhibitor (INCB177054) on the Tumor Microenvironment (TME)

Disclaimer: The following data is for the dual DGKα/ζ inhibitor INCB177054 and is presented as a representative example of the potential effects on the TME. Specific in vivo data for this compound is not publicly available at this time.

Tumor ModelTreatment GroupImmune Cell PopulationChangeReference
MC38INCB177054 + anti-PD-1CD8+ T-cellsIncrease in T-cells with an exhaustion signature[4]
MC38INCB177054 + anti-PD-1Naïve/Naïve-like T-cellsDecrease[4]
CT26INCB177054 ± anti-PD-1MacrophagesTriggered interferon responses and TNF-α signaling[4]
CT26INCB177054 ± anti-PD-1Natural Killer (NK) cellsUpregulated gene signatures for maturation and enhanced cytotoxicity[4]

Signaling Pathways and Experimental Workflows

DGKα/ζ Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of DGKα and DGKζ in regulating T-cell activation and how their inhibition by this compound can enhance anti-tumor immunity.

DGK_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling Intracellular Signaling cluster_Effector Effector Functions TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activation pMHC pMHC pMHC->TCR Antigen Recognition PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGKa_z DGKα/ζ DAG->DGKa_z Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKCtheta PKCθ DAG->PKCtheta Activation PA PA DGKa_z->PA Phosphorylation Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKCtheta->NFkB Cytokines Cytokine Production (IFNγ, IL-2) Ras_MAPK->Cytokines Proliferation T-Cell Proliferation Ras_MAPK->Proliferation Cytotoxicity Cytotoxicity Ras_MAPK->Cytotoxicity NFkB->Cytokines NFkB->Proliferation NFkB->Cytotoxicity Dgk_IN_1 This compound Dgk_IN_1->DGKa_z Inhibition

Caption: DGKα/ζ signaling pathway in T-cell activation.

Preclinical Experimental Workflow for Evaluating this compound

The following diagram outlines a typical preclinical workflow to assess the efficacy of this compound in combination with an immune checkpoint inhibitor.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Efficacy Studies cluster_Analysis Data Analysis and Interpretation Enzymatic_Assay DGKα/ζ Enzymatic Assay (IC50 Determination) TCell_Activation T-Cell Activation Assay (Cytokine Release - IFNγ, IL-2) Enzymatic_Assay->TCell_Activation Confirm Cellular Activity Tumor_Implantation Syngeneic Tumor Model (e.g., MC38, CT26) TCell_Activation->Tumor_Implantation Proceed to In Vivo Treatment_Groups Treatment Groups: - Vehicle - this compound - anti-PD-1 - this compound + anti-PD-1 Tumor_Implantation->Treatment_Groups Randomize Mice Tumor_Monitoring Tumor Growth Monitoring (Calipers, Imaging) Treatment_Groups->Tumor_Monitoring Administer Treatment TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, scRNA-seq) Tumor_Monitoring->TME_Analysis Endpoint Tissue Collection TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Tumor_Monitoring->TGI_Calculation Collect Tumor Volume Data Cytokine_Quantification Cytokine Quantification (ELISA, ELISpot) TME_Analysis->Cytokine_Quantification Immune_Cell_Profiling Immune Cell Infiltration and Phenotyping TME_Analysis->Immune_Cell_Profiling

Caption: Preclinical workflow for this compound evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of DGK inhibitor research.

In Vitro DGK Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DGKα and DGKζ.

Materials:

  • Recombinant human DGKα and DGKζ enzymes

  • This compound

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP, [γ-32P]ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Lipid vesicles or detergent for substrate presentation

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare the reaction mixture containing kinase assay buffer, lipid vesicles/detergent with DAG, and the appropriate concentration of recombinant DGKα or DGKζ enzyme.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

  • Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

  • Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of radiolabeled phosphatidic acid (PA) produced using a phosphorimager.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro T-Cell Activation Assay (IFN-γ Release)

Objective: To measure the effect of this compound on T-cell activation by quantifying IFN-γ secretion.

Materials:

  • Human or mouse T-cells (e.g., purified CD8+ T-cells or PBMCs)

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific peptide antigens with antigen-presenting cells)

  • Complete RPMI-1640 medium

  • 96-well cell culture plates

  • IFN-γ ELISA kit or ELISpot assay kit

Procedure (ELISA):

  • Seed T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound or vehicle control to the cells.

  • Add the T-cell activation stimuli to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-γ concentration against the this compound concentration to determine the EC50 or IC50.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 or CT26)

  • This compound formulated for in vivo administration

  • Anti-mouse PD-1 antibody

  • Vehicle control for this compound and isotype control for the antibody

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Culture the tumor cells and harvest them during the exponential growth phase.

  • Subcutaneously inject 0.5-1 x 10^6 tumor cells (in PBS or a PBS/Matrigel mixture) into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

  • Administer this compound (e.g., daily or twice daily via oral gavage) and the anti-PD-1 antibody (e.g., intraperitoneally twice a week) according to a predetermined dosing schedule.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration, or RNA sequencing).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This compound, as a dual inhibitor of DGKα and DGKζ, holds significant promise as a novel agent in cancer immunotherapy. By targeting an intracellular T-cell checkpoint, it has the potential to enhance the efficacy of existing immunotherapies, particularly for patients who are resistant to checkpoint blockade. The preclinical data for this class of inhibitors are encouraging, demonstrating potent T-cell activation and synergistic anti-tumor effects in combination with anti-PD-1 therapy.

Future research should focus on obtaining and publishing in vivo efficacy and safety data specifically for this compound. Further investigation into the detailed molecular mechanisms of this compound's action within the tumor microenvironment will be crucial for identifying predictive biomarkers and optimizing combination therapy strategies. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of DGKα/ζ inhibition into meaningful clinical benefits for cancer patients.

References

Investigating Viral Infection with Dgk-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential application of Dgk-IN-1, a potent inhibitor of diacylglycerol kinases (DGK) α and ζ, in the context of viral infection research. While direct antiviral studies with this compound are emerging, this document outlines the scientific rationale, key signaling pathways, experimental protocols, and available data to facilitate its investigation as a novel host-targeted antiviral strategy.

Introduction: Targeting Host Diacylglycerol Kinases in Virology

Viruses are obligate intracellular parasites that exploit host cellular machinery for their replication. A promising antiviral strategy is to target these host factors, which can offer a broader spectrum of activity and a higher barrier to the development of viral resistance. Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in signal transduction by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion acts as a molecular switch, attenuating DAG-mediated signaling pathways while initiating PA-dependent ones.

Two isoforms, DGKα and DGKζ, are of particular interest in the context of viral infections due to their roles in:

  • T-cell activation and exhaustion: DGKs are negative regulators of T-cell receptor (TCR) signaling. Inhibition of DGKα and DGKζ can enhance T-cell responses to chronic viral infections.[1][2]

  • Viral entry: DGKζ has been implicated in the regulation of macropinocytosis, a form of endocytosis that several viruses, including Vaccinia and filoviruses like Ebola, exploit for entry into host cells.[3][4]

This compound is a potent dual inhibitor of DGKα and DGKζ, making it a valuable tool to investigate these processes.[5][6]

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and other relevant DGK inhibitors.

Compound Target Assay IC50 / EC50 Reference
This compoundDGKαBiochemical Assay0.65 µM[5][6]
This compoundDGKζBiochemical Assay0.25 µM[5][6]
This compoundIFNγ expressionHuman CD8+ T cells4.3 nM (EC50)[5]
This compoundIFNγ expressionHuman whole blood0.39 µM (EC50)[5]
This compoundIFNγ expressionMouse cytotoxic T cells41 nM (IC50)[5]
R-59-022EBOV GP-pseudotyped MLVViral Entry Assay~5 µM (IC50)[7]
R-59-022EBOV GP-VLPsViral Entry Assay~2 µM (IC50)[7]

Key Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for designing and interpreting experiments. Below are Graphviz diagrams illustrating the T-cell receptor signaling pathway and the process of macropinocytosis.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Antigen Recognition PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα/ζ DAG->DGK phosphorylates RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC mTOR AKT-mTOR Pathway DAG->mTOR PA PA DGK->PA Dgk_IN_1 This compound Dgk_IN_1->DGK Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKC->NFkB T_cell_activation T-cell Activation (e.g., IFNγ production) Ras_ERK->T_cell_activation NFkB->T_cell_activation mTOR->T_cell_activation

TCR signaling pathway and the role of DGK inhibition.
Viral Entry via Macropinocytosis

Macropinocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Virus Virus Particle Membrane_Ruffle Membrane Ruffling Virus->Membrane_Ruffle induces Macropinocytic_Cup Macropinocytic Cup Formation Membrane_Ruffle->Macropinocytic_Cup Macropinosome Macropinosome Macropinocytic_Cup->Macropinosome closure & scission Viral_Replication Viral Replication Macropinosome->Viral_Replication Rac1_activation Rac1 Activation PAK1_activation PAK1 Activation Rac1_activation->PAK1_activation Actin_Polymerization Actin Polymerization PAK1_activation->Actin_Polymerization Actin_Polymerization->Membrane_Ruffle DGKz DGKζ PA_production PA Production DGKz->PA_production Dgk_IN_1 This compound Dgk_IN_1->DGKz PA_production->Rac1_activation

Inhibition of viral entry via macropinocytosis by this compound.

Experimental Protocols

The following protocols provide a framework for investigating the antiviral potential of this compound. Researchers should optimize these protocols for their specific virus-cell systems.

Viral Entry Inhibition Assay

Objective: To determine if this compound inhibits the entry of a virus that utilizes macropinocytosis.

Materials:

  • Host cells susceptible to the virus of interest (e.g., Vero cells for filoviruses, HeLa cells for Vaccinia).

  • Virus stock (e.g., Ebola pseudovirus, Vaccinia virus).

  • This compound (stock solution in DMSO).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Detection reagent (e.g., luciferase substrate for pseudovirus, crystal violet for plaque assay).

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).

  • Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours at 37°C.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubate for a period appropriate for viral entry (e.g., 1-3 hours).

  • Remove the inoculum and wash the cells with PBS to remove unbound virus.

  • Add fresh medium (without the inhibitor) and incubate for a period sufficient for the reporter gene expression or plaque formation (e.g., 48-72 hours).

  • Quantify viral entry by measuring the reporter signal (e.g., luciferase activity) or by staining and counting plaques.

  • Calculate the IC50 value of this compound for viral entry inhibition.

Macropinocytosis Inhibition Assay

Objective: To confirm that this compound inhibits macropinocytosis in the host cells.

Materials:

  • Host cells.

  • This compound.

  • Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran).

  • Amiloride or EIPA (positive controls for macropinocytosis inhibition).

  • Microscopy imaging system.

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Pre-treat the cells with this compound, a positive control inhibitor, or vehicle for 1-2 hours.

  • Add FITC-dextran to the medium and incubate for 30 minutes at 37°C.

  • Wash the cells extensively with cold PBS to remove surface-bound dextran.

  • Fix the cells with paraformaldehyde.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the uptake of FITC-dextran by measuring the fluorescence intensity per cell.

T-cell Activation and IFN-γ Release Assay in a Viral Context

Objective: To assess the effect of this compound on T-cell activation and antiviral cytokine production in response to viral antigens.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors or animal models of viral infection.

  • Viral antigen (e.g., specific viral peptide, inactivated virus).

  • This compound.

  • Anti-CD3/CD28 antibodies (positive control for T-cell activation).

  • Human or mouse IFN-γ ELISA kit.

  • Cell culture medium.

Procedure:

  • Isolate PBMCs using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate.

  • Add this compound or vehicle control to the wells.

  • Stimulate the cells with the viral antigen or anti-CD3/CD28 antibodies. Include an unstimulated control.

  • Incubate the cells for 48-72 hours at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on antigen-specific IFN-γ production.

Conclusion and Future Directions

This compound presents a promising tool for investigating the role of diacylglycerol kinases in viral infections. Its ability to inhibit DGKα and DGKζ suggests two primary avenues for antiviral research: the direct inhibition of viral entry for pathogens that rely on macropinocytosis, and the enhancement of T-cell-mediated immunity against chronic viral infections. The experimental protocols outlined in this guide provide a starting point for researchers to explore these possibilities.

Future studies should focus on:

  • Screening this compound against a panel of viruses known to utilize macropinocytosis for entry.

  • Evaluating the in vivo efficacy of this compound in animal models of chronic viral infection, both as a monotherapy and in combination with other immunomodulatory agents.

  • Further elucidating the specific downstream signaling events affected by this compound during viral infection to identify potential biomarkers of response.

By systematically investigating the antiviral potential of this compound, the scientific community can gain valuable insights into the role of host lipid kinases in viral pathogenesis and potentially uncover a new class of host-targeted antiviral therapeutics.

References

Dgk-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dgk-IN-1, a potent inhibitor of diacylglycerol kinases (DGKs), with a focus on its chemical properties, mechanism of action, and its role as a T-cell activator. This document is intended to serve as a comprehensive resource for researchers in immunology, oncology, and drug discovery.

Chemical Properties and Identification

This compound is a small molecule inhibitor targeting diacylglycerol kinases, particularly isoforms α (alpha) and ζ (zeta). Its unique chemical structure allows for its potent and specific activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2407892-34-4[1][2]
Molecular Formula C29H27Cl2N5O[1][2]
Molecular Weight 532.46 g/mol [1][2]
Appearance Off-white to light yellow solid[1]
Solubility Soluble in DMSO (5 mg/mL)[1]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a T-cell activator by inhibiting the activity of diacylglycerol kinases α and ζ[1]. DGKs are critical negative regulators of T-cell signaling. Upon T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLC-γ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates crucial downstream signaling pathways, including the Ras-ERK and PKC-NF-κB pathways, which are essential for T-cell activation, proliferation, and effector functions. DGKα and DGKζ attenuate this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signals.

By inhibiting DGKα and DGKζ, this compound sustains elevated levels of intracellular DAG. This prolonged DAG signaling enhances the activation of downstream pathways, leading to a more robust and sustained T-cell response.

DGK_Signaling_Pathway TCR TCR Engagement PLCg1 PLC-γ1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK Ras_ERK Ras-ERK Pathway DAG->Ras_ERK activates PKC_NFkB PKC-NF-κB Pathway DAG->PKC_NFkB activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates Dgk_IN_1 This compound Dgk_IN_1->DGK inhibits T_Cell_Activation T-Cell Activation (e.g., IFNγ production) Ras_ERK->T_Cell_Activation PKC_NFkB->T_Cell_Activation

Figure 1: this compound mechanism of action in T-cell signaling.

Quantitative Efficacy and Selectivity

This compound has been shown to be a potent inhibitor of both DGKα and DGKζ. Its activity has been quantified through various in vitro and cell-based assays.

Table 2: In Vitro and Cellular Activity of this compound

AssayTarget/Cell TypeIC50 / EC50Reference
In vitro Kinase AssayDGKα0.65 µM[1]
In vitro Kinase AssayDGKζ0.25 µM[1]
IFNγ ExpressionHuman CD8+ T cells4.3 nM[1]
IFNγ ExpressionHuman whole blood0.39 µM[1]
IFNγ ExpressionMouse cytotoxic T cells (CTL)41 nM[1]

The selectivity profile of this compound against other DGK isoforms and a broader range of kinases has not been extensively reported in the public domain.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of this compound. Specific conditions for the data presented in Table 2 can be found in the referenced patent application WO2020006018A1[1].

In Vitro Diacylglycerol Kinase (DGK) Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against DGK isoforms.

DGK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare recombinant DGKα or DGKζ enzyme Incubate Incubate DGK enzyme with This compound (or DMSO control) Prep_Enzyme->Incubate Prep_Substrate Prepare DAG substrate (e.g., in lipid vesicles) Add_Substrate_ATP Initiate reaction by adding DAG substrate and [γ-32P]ATP Prep_Substrate->Add_Substrate_ATP Prep_Compound Prepare serial dilutions of this compound Prep_Compound->Incubate Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 37°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop reaction (e.g., with acidic solution) Incubate_Reaction->Stop_Reaction Extract_Lipids Extract lipids Stop_Reaction->Extract_Lipids Separate_Lipids Separate lipids by TLC Extract_Lipids->Separate_Lipids Quantify Quantify radiolabeled PA (scintillation counting or autoradiography) Separate_Lipids->Quantify Calculate_IC50 Calculate IC50 values Quantify->Calculate_IC50

Figure 2: General workflow for an in vitro DGK kinase assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DGKα or DGKζ is used. The substrate, diacylglycerol (DAG), is typically prepared in lipid vesicles.

  • Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

  • Reaction: The DGK enzyme is pre-incubated with this compound or a vehicle control (DMSO) in a reaction buffer. The kinase reaction is initiated by the addition of the DAG substrate and [γ-³²P]ATP.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Termination: The reaction is stopped, typically by the addition of an acidic solution.

  • Lipid Extraction and Separation: The lipids are extracted and the product, radiolabeled phosphatidic acid (PA), is separated from the substrate and other lipids using thin-layer chromatography (TLC).

  • Quantification and Analysis: The amount of radiolabeled PA is quantified using scintillation counting or autoradiography. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based T-Cell Activation Assay (IFNγ Production)

This protocol describes a general method to assess the effect of this compound on T-cell activation by measuring the production of interferon-gamma (IFNγ).

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T cells are purified. Alternatively, a T-cell line such as Jurkat cells can be used.

  • Cell Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor signaling pathway.

  • Compound Treatment: The stimulated T cells are treated with various concentrations of this compound or a vehicle control.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24-72 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • IFNγ Quantification: The concentration of IFNγ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The EC50 value, the concentration of this compound that induces a half-maximal increase in IFNγ production, is calculated from the dose-response curve.

Conclusion

This compound is a valuable research tool for studying the role of DGKα and DGKζ in T-cell biology and for exploring the therapeutic potential of DGK inhibition in immuno-oncology and other immune-related diseases. Its well-defined chemical properties and potent biological activity make it a suitable compound for in vitro and cell-based studies. Further investigation into its broader selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Dgk-IN-1: A Technical Guide to a Novel Diacylglycerol Kinase Inhibitor for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dgk-IN-1 is a potent small molecule inhibitor of diacylglycerol kinases (DGK), specifically targeting the α and ζ isoforms. These enzymes are critical negative regulators of T-cell activation. By inhibiting DGKα and DGKζ, this compound enhances and sustains intracellular signaling downstream of the T-cell receptor (TCR), leading to robust T-cell activation, cytokine production, and anti-tumor immunity. This document provides a comprehensive overview of the molecular properties, mechanism of action, relevant signaling pathways, and experimental data related to this compound, intended for researchers in immunology and oncology.

Core Molecular and Physicochemical Properties

This compound is an off-white to light yellow solid compound. Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₉H₂₇Cl₂N₅O[1][2]
Molecular Weight 532.46 g/mol [1][2]
CAS Number 2407892-34-4[1][2]
SMILES Structure N#CC1=NC2=C(N(C)C(C=C2N3--INVALID-LINK--CN(C(C4=CC=C(Cl)C=C4)C5=CC=C(Cl)C=C5)--INVALID-LINK--C3)=O)C=C1[1]
Solubility Soluble in DMSO[1][2]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for 6 months; -20°C for 1 month[1]

Mechanism of Action and Biological Activity

This compound functions as a T-cell activator by inhibiting the enzymatic activity of diacylglycerol kinases α (DGKα) and ζ (DGKζ).[1] In the context of T-cell signaling, TCR engagement activates phospholipase Cγ1 (PLCγ1), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4]

DGKα and DGKζ act as a crucial braking mechanism by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling cascades.[3] By inhibiting these isoforms, this compound causes an accumulation of DAG at the cell membrane. This sustained DAG signaling enhances the activation of key downstream effector pathways, including the RasGRP1-Ras-ERK and PKCθ-NF-κB pathways, which are essential for T-cell activation, proliferation, and effector functions.[3][5]

The biological activities of this compound have been quantified in various assays, as detailed in the table below.

Assay Target & SystemValue (IC₅₀ / EC₅₀)Reference(s)
DGKα Inhibition (Biochemical Assay) 0.65 µM[6]
DGKζ Inhibition (Biochemical Assay) 0.25 µM[6]
IFNγ Expression (Human CD8⁺ T-Cells) 4.3 nM[6]
IFNγ Expression (Human Whole Blood) 0.39 µM[6]
IFNγ Expression (Mouse Cytotoxic T-Lymphocytes) 41 nM[6]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound is the potentiation of T-cell receptor signaling. The following diagram illustrates the central role of DGKα/ζ and the impact of their inhibition by this compound.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP₂ PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGK->PA Phosphorylates Ras Ras → ERK RasGRP1->Ras NFkB IKK → NF-κB PKC->NFkB Activation T-Cell Activation (Proliferation, IFNγ production) Ras->Activation NFkB->Activation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant DGKα or DGKζ - Lipid Vesicles (DAG substrate) - ATP [γ-³²P] - this compound serial dilutions start->prep_reagents incubation Incubate enzyme, inhibitor, and substrate at 37°C prep_reagents->incubation stop_reaction Stop reaction with chloroform/methanol incubation->stop_reaction extract_lipids Perform lipid extraction to isolate Phosphatidic Acid (PA) stop_reaction->extract_lipids tlc Separate lipids by Thin-Layer Chromatography (TLC) extract_lipids->tlc quantify Quantify radiolabeled PA using phosphorimaging tlc->quantify calculate Calculate % inhibition and determine IC₅₀ using a dose-response curve quantify->calculate end End calculate->end

References

In-Depth Technical Guide: Discovery and Synthesis of Dgk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dgk-IN-1, a potent dual inhibitor of diacylglycerol kinase (DGK) isoforms alpha (DGKα) and zeta (DGKζ). This compound functions as a T-cell activator and holds potential for applications in immuno-oncology and virology.

Introduction to Diacylglycerol Kinases and T-Cell Activation

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-cells, the engagement of the T-cell receptor (TCR) triggers a signaling cascade that leads to the production of the second messenger DAG. DAG is crucial for the activation of downstream pathways, including the Ras/MAPK and NFκB pathways, which are essential for T-cell activation, proliferation, and cytokine release.

The DGKα and DGKζ isoforms are predominantly expressed in T-cells and act as key negative regulators of TCR signaling. By converting DAG to PA, they attenuate DAG-mediated signaling, leading to a state of immune unresponsiveness or anergy. Inhibition of DGKα and DGKζ can, therefore, enhance T-cell activation and anti-tumor immunity.

Discovery of this compound

This compound was identified as a potent T-cell activator through a phenotypic screening approach. It is described in patent WO2020006018A1 as example 25. Its chemical formula is C29H27Cl2N5O, and it has a molecular weight of 532.46 g/mol . The compound is a dual inhibitor of DGKα and DGKζ.

Synthesis of this compound

While the full, detailed synthesis protocol from the patent is not publicly available, the general approach to synthesizing similar DGK inhibitors often involves multi-step organic synthesis. A representative, though not specific, synthesis of a related DGKα inhibitor involves the following key transformations:

  • Intermediate Synthesis: Preparation of key building blocks often involves reactions such as acetylation, methylation, Miyaura borylation, and oxidation to construct substituted heterocyclic cores.

  • Coupling Reactions: The final assembly of the molecule typically involves condensation or coupling reactions to link the different fragments.

  • Purification: Purification of the final compound is achieved through standard techniques like column chromatography and recrystallization.

Biological Activity and Data Presentation

This compound has been characterized by its potent in vitro activity. The following tables summarize the key quantitative data available for this compound.

ParameterValueCell/Enzyme System
IC50 (DGKα) 0.65 µMIn vitro enzymatic assay
IC50 (DGKζ) 0.25 µMIn vitro enzymatic assay
EC50 (IFNγ) 4.3 nMHuman CD8+ T-cells
EC50 (IFNγ) 0.39 µMHuman whole blood
IC50 (IFNγ) 41 nMMouse cytotoxic T-cells (CTL)

Table 1: In Vitro Activity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DGK signaling pathway in T-cells and a general workflow for identifying and characterizing DGK inhibitors.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC_theta PKCθ DAG->PKC_theta Activates PA PA DGK->PA Phosphorylates Ras_MAPK Ras/MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC_theta->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_MAPK->T_Cell_Activation NFkB->T_Cell_Activation Dgk_IN_1 This compound Dgk_IN_1->DGK

Caption: DGK Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Functional Characterization Phenotypic_Screen Phenotypic Screening (e.g., T-cell activation assay) Hit_Identification Hit Identification (this compound) Phenotypic_Screen->Hit_Identification Biochemical_Assay Biochemical Assay (DGKα/ζ Inhibition - IC50) Hit_Identification->Biochemical_Assay Cellular_Assay Cellular Assay (IFNγ Secretion - EC50) Biochemical_Assay->Cellular_Assay Proliferation_Assay T-Cell Proliferation Assay Cellular_Assay->Proliferation_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Tumor models) Proliferation_Assay->In_Vivo_Studies

Caption: General Experimental Workflow for DGK Inhibitor Discovery.

Experimental Protocols

ADP-Glo™ Kinase Assay for DGKα and DGKζ Inhibition

This protocol is adapted for a 384-well plate format to determine the IC50 values of this compound against DGKα and DGKζ.

Materials:

  • Recombinant human DGKα or DGKζ enzyme

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Phosphatidylserine (PS)

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the DGK enzyme (DGKα or DGKζ) in kinase reaction buffer.

    • Prepare a lipid substrate solution containing DAG and PS (e.g., in a 1:4 molar ratio) in the kinase reaction buffer. Sonicate to form unilamellar vesicles.

  • Kinase Reaction:

    • Add the test compound solution to the wells of the 384-well plate.

    • Add the DGK enzyme solution to each well.

    • Initiate the reaction by adding the ATP and lipid substrate mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Intracellular IFNγ Staining in Human CD8+ T-cells by Flow Cytometry

This protocol describes the measurement of IFNγ production in human CD8+ T-cells upon stimulation and treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD8+ T-cell isolation kit

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • This compound

  • Brefeldin A (Golgi transport inhibitor)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies: anti-human CD8, anti-human IFNγ

  • Flow cytometer

Procedure:

  • Cell Isolation and Culture:

    • Isolate PBMCs from healthy donor blood.

    • Enrich for CD8+ T-cells using a negative selection kit.

    • Culture the isolated CD8+ T-cells in complete medium.

  • Cell Stimulation and Treatment:

    • Plate the CD8+ T-cells in a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Add T-cell stimulation reagents to all wells except for the unstimulated control.

    • Incubate for a designated period (e.g., 6 hours).

    • For the last 4 hours of incubation, add Brefeldin A to each well to block cytokine secretion.

  • Staining:

    • Harvest the cells and wash with PBS.

    • Stain for the surface marker CD8 by incubating the cells with the anti-CD8 antibody.

    • Wash the cells to remove unbound antibody.

    • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

    • Stain for intracellular IFNγ by incubating the cells with the anti-IFNγ antibody in the permeabilization buffer.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFNγ-positive cells.

    • Determine the EC50 value of this compound for IFNγ induction.

Conclusion

This compound is a valuable research tool for studying the role of DGKα and DGKζ in T-cell biology. Its potent dual inhibitory activity and ability to enhance T-cell activation make it a promising candidate for further investigation in the context of cancer immunotherapy and other applications where augmenting T-cell responses is desirable. The experimental protocols provided in this guide offer a framework for the in-depth characterization of this compound and other novel DGK inhibitors.

A Technical Guide to the Biological Activity of Diacylglycerol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Diacylglycerol kinase (DGK) inhibitors, focusing on their mechanism of action, biological activities, and the experimental methodologies used for their evaluation. Diacylglycerol kinases are a family of enzymes that serve as a critical regulatory hub in cellular signaling by phosphorylating the second messenger diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This conversion acts as a molecular switch, terminating DAG-mediated signaling pathways while simultaneously initiating PA-dependent processes.[1] Given their central role, DGKs have emerged as promising therapeutic targets for a range of diseases, including cancer and immune disorders.[2][3]

The Diacylglycerol Kinase Signaling Pathway

The DGK-regulated signaling cascade is integral to cellular responses initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: DAG and inositol 1,4,5-trisphosphate (IP3).[4][5]

  • DAG-Mediated Signaling: DAG remains in the cell membrane and activates downstream effectors, most notably Protein Kinase C (PKC) and Ras Guanine Nucleotide-Releasing Proteins (RasGRPs).[2][4][5] These pathways are crucial for regulating cell proliferation, differentiation, and immune responses.[5]

  • DGK-Mediated Conversion: DGK enzymes phosphorylate DAG, converting it to PA.[6] This action effectively terminates DAG signaling.

  • PA-Mediated Signaling: The newly generated PA functions as a signaling molecule itself, activating downstream targets such as the mammalian target of rapamycin (mTOR) and Raf kinases.[5]

DGK inhibitors block the conversion of DAG to PA. This leads to a sustained accumulation of DAG and a reduction in PA levels, thereby amplifying DAG-dependent signaling (e.g., PKC and Ras/ERK pathways) while diminishing PA-mediated signals.[3]

DGK_Signaling_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC PKC Activation DAG->PKC RasGRP RasGRP Activation DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA Phosphorylates mTOR mTOR / Raf Activation PA->mTOR Inhibitor DGK Inhibitor Inhibitor->DGK Inhibits DGK_Assay_Workflow start Start prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, ATP) start->prep plate 2. Plate Inhibitor Add inhibitor dilutions or vehicle to 96-well plate prep->plate enzyme_add 3. Add DGK Enzyme Incubate to allow inhibitor binding plate->enzyme_add reaction_start 4. Initiate Reaction Add DAG substrate and ATP enzyme_add->reaction_start incubation 5. Kinase Reaction Incubation (e.g., 60 min at 37°C) reaction_start->incubation detect 6. Add Detection Reagents (Coupled enzymes + Fluorometric probe) incubation->detect detect_incubation 7. Detection Incubation (e.g., 30 min at 37°C) detect->detect_incubation read 8. Measure Fluorescence (Plate Reader) detect_incubation->read analyze 9. Data Analysis Calculate % Inhibition and IC50 read->analyze end End analyze->end

References

Dgk-IN-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dgk-IN-1 has emerged as a potent small molecule modulator of immune cell function, demonstrating significant potential in oncology and virology research. This technical guide provides an in-depth overview of the identification and validation of the primary targets of this compound. It is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug discovery, offering detailed experimental protocols and a summary of key quantitative data. This document outlines the methodologies for confirming the engagement of this compound with its targets, Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ), and validates its mechanism of action as a T-cell activator.

Introduction

This compound is a dual inhibitor of Diacylglycerol Kinase (DGK) isoforms alpha (α) and zeta (ζ).[1][2] These enzymes are critical negative regulators of T-cell activation.[3][4][5] By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKα and DGKζ attenuate DAG-mediated signaling pathways that are essential for T-cell effector functions.[3][4] Inhibition of DGKα and DGKζ by this compound leads to an accumulation of DAG, thereby enhancing T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy and treating viral infections.[1][2] This guide details the scientific journey from initial identification to robust validation of DGKα and DGKζ as the primary targets of this compound.

Target Identification

The identification of DGKα and DGKζ as the primary targets of this compound was the result of a phenotype-driven discovery approach, followed by rigorous biochemical and cellular assays.

Phenotypic Screening

Initial screening efforts identified compounds that activated T-cells, a desirable phenotype for immuno-oncology. This compound emerged from a screening cascade designed to identify molecules that could enhance T-cell-mediated immune responses. This approach prioritizes compounds with desired cellular effects, with subsequent efforts focused on deconvoluting the molecular mechanism of action.

Biochemical Target Deconvolution

Following the identification of its T-cell activating phenotype, efforts were focused on identifying the direct molecular targets of this compound. A combination of affinity-based proteomics and kinase profiling is typically employed for this purpose.

G phenotypic_screen Phenotypic Screen (T-cell activation assay) hit_compound Identification of this compound phenotypic_screen->hit_compound target_hypothesis Hypothesis Generation (Known regulators of T-cell activation) hit_compound->target_hypothesis affinity_chromatography Affinity Chromatography-Mass Spectrometry hit_compound->affinity_chromatography kinase_profiling Broad Kinase Panel Screening hit_compound->kinase_profiling validation Target Validation target_hypothesis->validation candidate_proteins Candidate Target Proteins affinity_chromatography->candidate_proteins kinase_profiling->candidate_proteins candidate_proteins->validation

Caption: A logical workflow illustrating the key steps in validating the identified targets of this compound.

Signaling Pathway Context

This compound exerts its T-cell activating effects by modulating the DGK signaling pathway.

DGK Signaling Pathway in T-cells

G TCR TCR Engagement PLCG1 PLCγ1 TCR->PLCG1 PIP2 PIP2 PLCG1->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 PKC_theta PKCθ DAG->PKC_theta PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibition Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NF_kB NF-κB Pathway PKC_theta->NF_kB T_cell_activation T-cell Activation (Cytokine production, Proliferation) Ras_MAPK->T_cell_activation NF_kB->T_cell_activation

Caption: Simplified signaling pathway illustrating the role of DGKα/ζ and the mechanism of action of this compound in T-cell activation.

Detailed Experimental Protocols

The following sections provide detailed, adaptable protocols for the key experiments used in the target identification and validation of this compound.

In Vitro DGK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of DGKα and DGKζ and the inhibitory effect of this compound.

Materials:

  • Recombinant human DGKα and DGKζ enzymes

  • This compound

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate to their final concentrations in kinase buffer.

  • Reaction Setup: In each well of the assay plate, add the DGK enzyme, the this compound dilution (or DMSO for control), and the DAG substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to confirm the binding of this compound to DGKα and DGKζ in intact cells.

Materials:

  • T-cell line expressing endogenous DGKα and DGKζ (e.g., Jurkat)

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Primary antibodies against DGKα and DGKζ

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to the desired density. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against DGKα and DGKζ. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities. A positive result is indicated by a thermal shift, where the protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.

Affinity-Based Proteomics for Target Identification

This is a generalized protocol for identifying the protein targets of a small molecule inhibitor.

Materials:

  • This compound analog with a linker for immobilization (or use of a compound-centric chemical proteomics approach)

  • Affinity resin (e.g., sepharose beads)

  • Cell lysate from a relevant cell line

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Immobilization of the Inhibitor: Covalently attach the this compound analog to the affinity resin.

  • Lysate Incubation: Incubate the cell lysate with the inhibitor-conjugated resin to allow for binding of target proteins. Include a control with unconjugated resin.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin.

  • Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that specifically bind to the this compound-conjugated resin compared to the control resin. Candidate targets are those that are significantly enriched.

Conclusion and Future Directions

The collective evidence from biochemical assays, cellular target engagement studies, and the recapitulation of the T-cell activation phenotype strongly validates DGKα and DGKζ as the primary targets of this compound. This in-depth technical guide provides a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel DGK inhibitors.

Future studies should focus on obtaining a comprehensive kinome-wide selectivity profile of this compound to fully characterize its off-target effects. Further elucidation of the downstream signaling consequences of dual DGKα/ζ inhibition in different immune cell subsets will provide a more nuanced understanding of its immunomodulatory properties. The detailed protocols provided herein should serve as a valuable resource for advancing these research endeavors.

References

Methodological & Application

Dgk-IN-1: Application Notes and Protocols for Enhanced T Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgk-IN-1 is a potent small molecule inhibitor of Diacylglycerol Kinases (DGK), specifically targeting the DGKα and DGKζ isoforms.[1] In the context of T cell immunology, DGKs act as crucial negative regulators of T cell receptor (TCR) signaling. By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKs attenuate the signaling cascades that lead to T cell activation, proliferation, and effector functions.[2][3][4] Inhibition of DGKα and DGKζ by this compound leads to an accumulation of DAG, thereby amplifying and sustaining TCR signaling, resulting in enhanced T cell activation.[2][3] This makes this compound a valuable tool for studying T cell function and a potential candidate for immunotherapeutic strategies against cancer and viral infections.[1]

These application notes provide detailed protocols for utilizing this compound to augment T cell activation, including methods for assessing T cell proliferation, cytokine production, and signaling pathway modulation.

Mechanism of Action

Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and DAG. DAG recruits and activates key signaling proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which in turn activate downstream pathways such as NF-κB and MAPK/ERK, respectively.[4] DGKα and DGKζ diminish the pool of DAG available for signaling by converting it to PA.[2] this compound inhibits this conversion, leading to sustained DAG signaling and consequently, a more robust and prolonged T cell activation response.

Dgk-IN-1_Mechanism_of_Action cluster_membrane Plasma Membrane TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates DGK DGKα/ζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKCtheta PKCθ DAG->PKCtheta Activates PA PA DGK->PA Phosphorylates Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits Ras_ERK Ras/ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKCtheta->NFkB T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) Ras_ERK->T_Cell_Activation NFkB->T_Cell_Activation

Caption: this compound enhances T cell activation by inhibiting DGKα/ζ.

Quantitative Data

The following table summarizes the in vitro activity of this compound from available sources. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.

ParameterTargetSpeciesValueReference
IC50 DGKα-0.65 µM[1]
IC50 DGKζ-0.25 µM[1]
EC50 IFNγ expression (CD8+ T cells)Human4.3 nM[1]
EC50 IFNγ expression (whole blood)Human0.39 µM[1]
IC50 IFNγ expression (mouse CTL)Mouse41 nM[1]

Experimental Protocols

T Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on T cell proliferation using a dye dilution assay and flow cytometry.

T_Cell_Proliferation_Workflow start Isolate T Cells (e.g., from PBMCs) label Label with Proliferation Dye (e.g., CTV, CFSE) start->label plate Plate Cells in 96-well Plate label->plate stimulate Stimulate T Cells (e.g., anti-CD3/CD28 beads) plate->stimulate treat Treat with this compound (Dose Range) stimulate->treat incubate Incubate (3-5 days, 37°C, 5% CO2) treat->incubate stain Stain for Viability and Surface Markers (e.g., CD4, CD8) incubate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Data (Quantify Proliferation) acquire->analyze

Caption: Workflow for assessing T cell proliferation with this compound.

Materials:

  • Isolated primary T cells (human or mouse)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

  • Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)

  • This compound (stock solution in DMSO)

  • 96-well U-bottom plates

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, viability dye)

Procedure:

  • Isolate T cells: Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic-activated cell sorting).

  • Label with proliferation dye: Resuspend T cells at 1 x 106 cells/mL in pre-warmed PBS. Add the proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction by adding complete medium.

  • Cell plating: Wash the labeled cells and resuspend in complete medium. Plate 1 x 105 cells per well in a 96-well U-bottom plate.

  • Treatment and stimulation: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Add T cell activation stimuli to the appropriate wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Staining and analysis: Harvest the cells and stain with a viability dye and fluorescently conjugated antibodies against T cell surface markers (e.g., CD4, CD8).

  • Flow cytometry: Acquire the samples on a flow cytometer. Analyze the data by gating on live, singlet T cells and examining the dilution of the proliferation dye as an indicator of cell division.

Cytokine Secretion Assay (ELISA)

This protocol details the measurement of cytokine secretion (e.g., IFN-γ, IL-2) from T cells treated with this compound.

Materials:

  • Isolated primary T cells

  • Complete RPMI-1640 medium

  • T cell activation stimuli

  • This compound

  • 96-well flat-bottom plates

  • ELISA kit for the cytokine of interest (e.g., human IFN-γ)

Procedure:

  • Cell plating and treatment: Plate 2 x 105 T cells per well in a 96-well flat-bottom plate. Add serial dilutions of this compound and a vehicle control.

  • Stimulation: Add T cell activation stimuli to the wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the secreted cytokine in the supernatant.

Western Blotting for T Cell Signaling Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins downstream of the TCR, such as ERK1/2.

Materials:

  • Isolated primary T cells

  • Serum-free RPMI-1640 medium

  • T cell activation stimuli

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell culture and starvation: Culture T cells in complete medium. Prior to the experiment, starve the cells in serum-free medium for 2-4 hours.

  • Treatment and stimulation: Resuspend the cells at a high density (e.g., 5-10 x 106 cells/mL). Pre-treat the cells with this compound or vehicle control for 1-2 hours. Stimulate the T cells for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell lysis: Immediately lyse the cells in ice-cold lysis buffer.

  • Protein quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[5][6]

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.[6] Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5] Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a powerful research tool for modulating T cell activity. By inhibiting DGKα and DGKζ, it enhances TCR signaling, leading to increased T cell proliferation and cytokine production. The provided protocols offer a framework for investigating the effects of this compound in various T cell functional assays. Researchers are encouraged to optimize these protocols for their specific experimental systems. The potential for DGK inhibitors to reverse T cell exhaustion and enhance anti-tumor immunity makes this compound a compound of significant interest in the field of immunotherapy.[7]

References

Dgk-IN-1 in Jurkat Cells: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dgk-IN-1, a potent Diacylglycerol Kinase (DGK) inhibitor, in the Jurkat cell line. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the investigation of T-cell signaling pathways.

Introduction

The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a cornerstone model for studying T-cell activation, signaling, and immunotherapy. Diacylglycerol kinases (DGKs) are critical negative regulators of T-cell receptor (TCR) signaling. By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKs attenuate DAG-mediated signaling pathways, which are essential for T-cell activation and effector functions. Inhibition of DGKs, therefore, presents a promising strategy to enhance T-cell responses against tumors and infections. This compound is a small molecule inhibitor of DGK, and these notes detail its application in Jurkat cells.

Mechanism of Action

Upon T-cell receptor (TCR) and CD28 co-stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a crucial second messenger that recruits and activates several key signaling proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1). These proteins, in turn, activate the NF-κB and Ras-MEK-ERK (MAPK) pathways, respectively, leading to the transcription of genes essential for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).

Diacylglycerol kinases, primarily the α and ζ isoforms in T-cells, act as a brake on this signaling cascade by converting DAG to phosphatidic acid (PA).[1][2] this compound inhibits these DGK isoforms, leading to an accumulation of DAG. This sustained DAG signaling enhances the activation of downstream pathways, resulting in potentiated T-cell activation and effector functions.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLC-γ1 TCR->PLCg1 Activation CD28 CD28 CD28->PLCg1 Co-stimulation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK PKCtheta PKCθ DAG->PKCtheta Activates RasGRP1 RasGRP1 DAG->RasGRP1 Activates PA PA DGK->PA Phosphorylates Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits NFkB_pathway NF-κB Pathway PKCtheta->NFkB_pathway MAPK_pathway Ras-MEK-ERK (MAPK) Pathway RasGRP1->MAPK_pathway Transcription Gene Transcription (e.g., IL-2) NFkB_pathway->Transcription MAPK_pathway->Transcription

Diagram 1: this compound Mechanism of Action in T-Cell Signaling.

Quantitative Data

The following table summarizes the inhibitory and effective concentrations of this compound and a related DGK inhibitor in Jurkat cells. This data is essential for designing experiments and selecting appropriate concentrations of the inhibitor.

CompoundTargetAssayCell LineIC50 / EC50 (µM)Reference
This compoundDGKαBiochemical Assay-0.65[3]
This compoundDGKζBiochemical Assay-0.25[3]
INCB177054DGKαCellular AssayJurkat1.4 (EC50)[4]
INCB177054DGKζCellular AssayJurkat0.39 (EC50)[4]
INCB177054Wild-TypeCellular AssayJurkat1.8 (EC50)[4]

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the Jurkat, Clone E6-1 cell line.

Materials:

  • Jurkat, Clone E6-1 cells (ATCC® TIB-152™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Complete Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen Jurkat cells in a 37°C water bath.

    • Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-25 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Passaging:

    • Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

    • To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

    • Centrifuge the required volume of cell suspension at 150 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium to a density of 2-3 x 10^5 cells/mL.

    • Culture in appropriately sized flasks. For example, a T-75 flask can contain 15-20 mL of cell suspension.

    • Change the medium every 2-3 days by centrifuging the cells and resuspending them in fresh medium.

Treatment of Jurkat Cells with this compound

This protocol provides a general procedure for treating Jurkat cells with this compound for subsequent analysis.

Materials:

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Jurkat cells in logarithmic growth phase

  • Complete Growth Medium

  • 96-well or other appropriate culture plates

Protocol:

  • Cell Seeding:

    • Harvest Jurkat cells and determine the cell density and viability.

    • Centrifuge the cells at 150 x g for 5 minutes and resuspend in fresh complete growth medium to the desired seeding density (e.g., 2 x 10^5 cells/mL for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting concentration range is 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Add the desired volume of the diluted this compound or vehicle control to the wells. For example, add 100 µL of a 2x concentrated solution to the 100 µL of cell suspension already in the wells.

  • Incubation:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 24, 48, or 72 hours), depending on the downstream assay.

Cell Viability Assessment using MTT Assay

This protocol measures the effect of this compound on the viability of Jurkat cells.

Materials:

  • Jurkat cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Following the treatment period with this compound, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

  • Gently pipette up and down to mix and ensure a homogenous solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of IL-2 Production by ELISA

This protocol quantifies the secretion of IL-2 from Jurkat cells following stimulation and treatment with this compound.

Materials:

  • Jurkat cells

  • This compound

  • T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and Ionomycin)

  • Human IL-2 ELISA kit

  • Microplate reader

Protocol:

  • Cell Stimulation and Treatment:

    • Seed Jurkat cells in a 96-well plate as described in Protocol 2.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate combination of activating agents. For example:

      • Plate-bound anti-CD3 antibody (e.g., 1-10 µg/mL) and soluble anti-CD28 antibody (e.g., 1-5 µg/mL).

      • PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA Procedure:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-2 in each sample by comparing the absorbance to a standard curve generated with recombinant IL-2.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Jurkat Cell Culture (Logarithmic Growth) Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells into 96-well Plate Harvest->Seed Pretreat Pre-treat with this compound (or Vehicle) Seed->Pretreat Stimulate Stimulate Cells (e.g., anti-CD3/CD28) Pretreat->Stimulate Incubate Incubate (24-72h) Stimulate->Incubate Viability Cell Viability Assay (MTT) Incubate->Viability Collect_SN Collect Supernatant Incubate->Collect_SN Cytokine IL-2 Production Assay (ELISA) Collect_SN->Cytokine

References

Application Notes and Protocols: Dgk-IN-1 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Diacylglycerol Kinase (DGK) inhibitors, such as Dgk-IN-1, with anti-Programmed Cell Death Protein 1 (PD-1) checkpoint blockade represents a promising strategy to enhance anti-tumor immunity. DGK isoforms, particularly DGKα and DGKζ, are critical negative regulators of T cell receptor (TCR) signaling.[1][2][3] By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate downstream signaling pathways essential for T cell activation, such as the Ras-ERK and PKCθ-NF-κB pathways.[3] Inhibition of DGKα and DGKζ can, therefore, potentiate T cell responses, especially in the tumor microenvironment where T cells may be hyporesponsive or "exhausted."[4][5][6]

Anti-PD-1 therapy works by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells. This interaction delivers an inhibitory signal to the T cell, suppressing its anti-tumor activity.[7][8][9] However, many patients do not respond to anti-PD-1 monotherapy due to primary or acquired resistance.[4][10] Combining DGK inhibition with PD-1 blockade offers a synergistic approach. DGK inhibition amplifies the initial T cell activation signal, while anti-PD-1 removes a key inhibitory brake, leading to a more robust and durable anti-tumor T cell response.[4][5][10] Preclinical studies have demonstrated that this combination can lead to significant tumor regression in various syngeneic mouse models.[4][10]

These application notes provide an overview of the signaling pathways, experimental protocols, and key preclinical data related to the combination therapy of this compound and anti-PD-1 antibodies.

Mechanism of Action: Signaling Pathways

The synergistic anti-tumor effect of combining this compound and anti-PD-1 therapy stems from their complementary roles in modulating T cell activation and function.

T_Cell_Signaling_Pathways cluster_TCR T Cell Receptor (TCR) Signaling cluster_DGK DGK-zeta Inhibition cluster_PD1 PD-1 Signaling Pathway TCR TCR Engagement (Antigen Presentation) PLCg1 PLCγ1 TCR->PLCg1 DAG Diacylglycerol (DAG) PLCg1->DAG RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC DGKz DGKζ DAG->DGKz Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKC->NFkB T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) Ras_ERK->T_Cell_Activation NFkB->T_Cell_Activation PA Phosphatidic Acid (PA) DGKz->PA Dgk_IN_1 This compound Dgk_IN_1->DGKz Inhibits PD1_PDL1 PD-1 / PD-L1 Binding SHP2 SHP2 Recruitment PD1_PDL1->SHP2 TCR_Inhibition Inhibition of TCR Signaling SHP2->TCR_Inhibition TCR_Inhibition->T_Cell_Activation Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1_PDL1 Blocks

Caption: Combined effect of DGK inhibition and PD-1 blockade on T cell signaling.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies evaluating the combination of DGK inhibitors and anti-PD-1 therapy in syngeneic mouse tumor models.

Table 1: In Vivo Anti-Tumor Efficacy in MC38 Colon Carcinoma Model

Treatment GroupMean Tumor Volume (mm³) at Day 20Tumor Growth Inhibition (%)Complete Responders (%)
Vehicle Control~1500-0
Anti-PD-1~800~4710
DGKα/ζ Inhibitor~1000~330
Combination~200~8760

Note: Data are representative values synthesized from published studies.[4][5][11] Actual results may vary.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T Cells (% of CD45+ cells)Ki67+ CD8+ T Cells (%)Granzyme B+ CD8+ T Cells (%)
Vehicle Control152010
Anti-PD-1254030
DGKα/ζ Inhibitor203525
Combination457060

Note: Data are representative values synthesized from published studies.[4][12] Actual results may vary.

Experimental Protocols

This section provides a detailed protocol for an in vivo study evaluating the combination of a DGK inhibitor (this compound) and an anti-PD-1 antibody in a syngeneic mouse tumor model.

1. Materials and Reagents

  • Animal Model: 6-8 week old female C57BL/6 mice.

  • Tumor Cell Line: MC38 colon adenocarcinoma cells.

  • Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • DGK Inhibitor: this compound or a similar dual DGKα/ζ inhibitor (e.g., INCB177054).[12]

  • Vehicle for DGK inhibitor: Prepare as recommended by the manufacturer (e.g., 0.5% methylcellulose in water).

  • Anti-mouse PD-1 Antibody: Clone RMP1-14 or 29F.1A12.[13][14]

  • Isotype Control Antibody: InVivoMAb anti-horseradish peroxidase or similar appropriate control.

  • Injection Reagents: Phosphate-Buffered Saline (PBS), sterile syringes and needles (27G or similar).

  • Tools: Calipers for tumor measurement.

2. Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis start Start inoculate Day 0: Tumor Cell Inoculation (e.g., 5x10^5 MC38 cells, s.c.) start->inoculate palpable Day 7-10: Tumors become palpable (~50-100 mm³) inoculate->palpable randomize Randomize mice into treatment groups palpable->randomize treat_dgk DGK Inhibitor: Daily oral gavage randomize->treat_dgk treat_pd1 Anti-PD-1 Ab: Intraperitoneal injection (e.g., 200 µg/mouse, every 3 days) randomize->treat_pd1 monitor Monitor tumor growth (every 2-3 days) treat_dgk->monitor treat_pd1->monitor endpoint Day 21-28 or Tumor size endpoint reached monitor->endpoint euthanize Euthanize mice endpoint->euthanize collect Collect tumors, spleens, and lymph nodes euthanize->collect analysis Further Analysis: - Flow Cytometry - Histology - Gene Expression collect->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound and anti-PD-1 combination therapy.

3. Detailed Methodology

  • Tumor Cell Inoculation:

    • Culture MC38 cells to ~80% confluency.

    • Harvest cells and wash twice with sterile PBS.

    • Resuspend cells in PBS at a concentration of 5 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.[15]

  • Tumor Growth Monitoring and Group Randomization:

    • Begin monitoring tumor growth 7 days post-inoculation.

    • Measure tumors using calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15]

    • When tumors reach an average size of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle + Isotype Control

      • Group 2: Vehicle + Anti-PD-1

      • Group 3: this compound + Isotype Control

      • Group 4: this compound + Anti-PD-1

  • Drug Administration:

    • This compound: Administer daily via oral gavage at a predetermined dose (e.g., 50 mg/kg), prepared in the appropriate vehicle.

    • Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days.[13][15] Dilute the antibody in sterile PBS to a final injection volume of 100-200 µL.

  • Endpoint and Tissue Collection:

    • Continue treatment and monitoring until tumors in the control group reach the predefined endpoint (e.g., 1,500 mm³) or for a set duration (e.g., 21-28 days).[15]

    • Euthanize mice according to institutional guidelines.

    • Excise tumors and measure their final weight and volume.

    • Collect spleens and tumor-draining lymph nodes for further immunological analysis.

4. Downstream Analysis Protocols

  • Flow Cytometry of TILs:

    • Mince the tumor tissue and digest using a tumor dissociation kit (e.g., collagenase/DNase-based) to create a single-cell suspension.

    • Isolate lymphocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Stain cells with a panel of fluorescently-conjugated antibodies to identify and phenotype immune cell populations (e.g., CD45, CD3, CD4, CD8, Ki67, Granzyme B, FoxP3).

    • Acquire data on a flow cytometer and analyze using appropriate software.

  • Histology and Immunohistochemistry (IHC):

    • Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

    • Section the paraffin-embedded tissue and perform IHC staining for markers of interest, such as CD8, to visualize the infiltration of cytotoxic T cells into the tumor.

Conclusion

The combination of a DGK inhibitor like this compound with an anti-PD-1 antibody is a scientifically-grounded approach to enhance anti-tumor immunity. By targeting two distinct but complementary pathways that regulate T cell function, this combination therapy has the potential to overcome resistance to checkpoint blockade and improve clinical outcomes. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate this promising therapeutic strategy.

References

Application Notes: Protocol for Preparing Dgk-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dgk-IN-1 is a potent T cell activator and a Diacylglycerol kinase (DGK) inhibitor, playing a crucial role in cancer and viral infection research.[1] Accurate preparation of a stock solution is the first critical step for any in vitro or in vivo experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 2407892-34-4[1][2][3]
Molecular Formula C₂₉H₂₇Cl₂N₅O[1][2][3]
Molecular Weight 532.46 g/mol [1][2][3]
Appearance Solid, Off-white to light yellow[1]
Solubility in DMSO 5 mg/mL (9.39 mM)[1][2]

Experimental Protocol

I. Materials and Equipment

Materials:

  • This compound powder (ensure batch-specific molecular weight is noted from the vial)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Equipment:

  • Analytical balance

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath (sonicator)

  • Calibrated micropipettes

  • -20°C and -80°C freezers for storage

II. Safety Precautions
  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to avoid skin and eye contact.

  • DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.

  • Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety information before handling.

III. Step-by-Step Protocol for Preparing a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a commonly used concentration for initial experiments. Adjustments can be made based on experimental needs.

1. Pre-preparation:

  • Before opening, allow the this compound vial to equilibrate to room temperature for at least one hour.[3] This prevents condensation from forming on the powder.
  • Prepare all necessary equipment and materials. Ensure the workspace is clean.

2. Weighing the this compound Powder:

  • Tare the analytical balance with a sterile microcentrifuge tube.
  • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.32 mg of this compound.

3. Dissolving the Powder in DMSO:

  • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM solution with 5.32 mg of powder, you would add 1 mL of DMSO.
  • It is recommended to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1]
  • Vortex the solution for 1-2 minutes to facilitate dissolution.

4. Aiding Solubility (if necessary):

  • This compound's solubility in DMSO is 5 mg/mL (9.39 mM).[1][2] To achieve higher concentrations or if the compound does not fully dissolve, assistance is required.
  • Gently warm the solution in a water bath or heat block set to 37°C - 60°C.[1][2]
  • Alternate warming with brief periods of sonication in an ultrasonic bath until the solution is clear and all particulate matter has dissolved.[2]

5. Aliquoting and Storage:

  • Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber-colored cryovials.
  • This practice is crucial to avoid product degradation from repeated freeze-thaw cycles.[2]

6. Long-term and Short-term Storage:

  • For short-term storage (up to 1 month), store the aliquots at -20°C.[1][2][3]
  • For long-term storage (up to 6 months), store the aliquots at -80°C.[1][2][3]
  • Properly label all vials with the compound name, concentration, date of preparation, and solvent used.

IV. Stock Solution Dilution Table

The following table provides the required volumes of DMSO to prepare common stock solution concentrations from pre-weighed amounts of this compound.

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 1.8781 mL0.3756 mL0.1878 mL
5 mg 9.3904 mL1.8781 mL0.9390 mL
10 mg 18.7808 mL3.7562 mL1.8781 mL

Visual Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its role in the relevant signaling pathway.

experimental_workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B D Vortex Mixture C Add Anhydrous DMSO B->C C->D E Warm (37-60°C) & Sonicate (if needed) D->E if not dissolved F Visually Confirm Complete Dissolution D->F if dissolved G Aliquot into Cryovials E->F F->G H Store at -20°C (1 month) or -80°C (6 months) G->H

Caption: Workflow for this compound stock solution preparation.

signaling_pathway TCR T-Cell Receptor (TCR) Activation DAG Diacylglycerol (DAG) (Second Messenger) TCR->DAG generates DGK Diacylglycerol Kinase (DGK) DAG->DGK activates Downstream Downstream T-Cell Effector Functions (e.g., IFNγ expression) DAG->Downstream promotes PA Phosphatidic Acid (PA) DGK->PA phosphorylates DAG to PA->Downstream attenuates Dgk_IN_1 This compound Dgk_IN_1->DGK inhibits

Caption: this compound mechanism of action in T-cell signaling.

References

Application Notes and Protocols for Dgk-IN-1 in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgk-IN-1 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ), two key negative regulators of T cell receptor (TCR) signaling. By inhibiting these kinases, this compound enhances T cell activation, proliferation, and anti-tumor immunity. These characteristics make this compound a promising candidate for cancer immunotherapy, particularly for use in syngeneic tumor models which possess a complete and competent immune system, allowing for the evaluation of immunomodulatory agents. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical syngeneic mouse tumor models.

Mechanism of Action

Diacylglycerol (DAG) is a critical second messenger downstream of the T cell receptor (TCR) that activates signaling pathways leading to T cell activation and effector functions. DGKα and DGKζ attenuate TCR signaling by phosphorylating DAG to phosphatidic acid (PA), thereby dampening the immune response. This compound inhibits this conversion, leading to sustained DAG signaling, which in turn enhances the activation of key downstream effectors such as RasGRP1 and Protein Kinase C theta (PKCθ). This ultimately results in increased T cell proliferation, cytokine production (e.g., IFNγ, IL-2), and cytotoxic activity against tumor cells.

DGK_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Engagement (Antigen Presentation) PLCg1 PLCγ1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces DGK DGKα / DGKζ DAG->DGK substrate for RasGRP1 RasGRP1 Activation DAG->RasGRP1 activates PKC PKCθ Activation DAG->PKC activates PA Phosphatidic Acid (PA) DGK->PA produces Dgk_IN_1 This compound Dgk_IN_1->DGK inhibits T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) RasGRP1->T_Cell_Activation PKC->T_Cell_Activation

Caption: this compound signaling pathway in T cells.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
DGKα IC₅₀ 0.65 µM[1]
DGKζ IC₅₀ 0.25 µM[1]
Human CD8+ T cell IFNγ EC₅₀ 4.3 nM[1]
Human Whole Blood IFNγ EC₅₀ 0.39 µM[1]
Mouse CTL IFNγ IC₅₀ 41 nM[1]
In Vivo Efficacy of a DGKα/ζ Dual Inhibitor (as a proxy for this compound) in Syngeneic Tumor Models

Note: As specific in vivo efficacy data for this compound is not publicly available, data for a representative DGKα/ζ dual inhibitor is presented as a proxy to demonstrate expected outcomes.

MC38 Colon Adenocarcinoma Model

Treatment GroupDosingTumor Growth Inhibition (TGI)Key FindingsReference
Vehicle Control N/A0%Uncontrolled tumor growth.[2][3]
DGKα/ζ Inhibitor (monotherapy) Oral, dailySignificant TGIPromotes expansion of CD8+ T cells.[2][3]
Anti-PD-1 (monotherapy) Intraperitoneal, bi-weeklyModerate TGIStandard immunotherapy response.[4][5]
DGKα/ζ Inhibitor + Anti-PD-1 CombinationSynergistic TGI, robust tumor regressionOvercomes resistance to PD-1 blockade.[4][5]

CT26 Colon Carcinoma Model

Treatment GroupDosingTumor Growth Inhibition (TGI)Key FindingsReference
Vehicle Control N/A0%Progressive tumor growth.[6]
DGKα/ζ Inhibitor (monotherapy) Oral, dailySignificant TGIEnhances T cell-mediated anti-tumor immunity.[6]
Anti-PD-1 (monotherapy) Intraperitoneal, bi-weeklyModest TGILimited efficacy as monotherapy in this model.[7]
DGKα/ζ Inhibitor + Anti-PD-1 CombinationStrong synergistic TGISensitizes tumors to anti-PD-1 therapy.[6][7]

Experimental Protocols

Experimental Workflow for Syngeneic Tumor Model Studies

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture (e.g., MC38, CT26) inoculation Subcutaneous Inoculation of Tumor Cells into Syngeneic Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100 mm³) tumor_growth->randomization treatment This compound Administration (Oral or IP) +/- Anti-PD-1 randomization->treatment monitoring Continued Tumor Growth and Body Weight Monitoring treatment->monitoring euthanasia Euthanasia and Tumor/Spleen Collection monitoring->euthanasia flow_cytometry Flow Cytometry of Tumor-Infiltrating Lymphocytes euthanasia->flow_cytometry ihc Immunohistochemistry euthanasia->ihc data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis ihc->data_analysis

Caption: General experimental workflow.

Protocol 1: Establishment of Syngeneic Tumor Models

Materials:

  • MC38 or CT26 murine colon adenocarcinoma cell lines

  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

  • C57BL/6 mice (for MC38) or BALB/c mice (for CT26), 6-8 weeks old

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Culture MC38 or CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage the cells every 2-3 days to maintain logarithmic growth. Use cells at a low passage number for tumor implantation.

  • On the day of injection, harvest the cells by trypsinization and wash them twice with sterile PBS.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of the appropriate mouse strain (C57BL/6 for MC38, BALB/c for CT26).

  • Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.

  • Measure tumor volume every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomize the mice into treatment groups when the average tumor volume reaches approximately 100 mm³.

Protocol 2: Administration of this compound and Combination Therapy

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage, or a suitable solvent for intraperitoneal injection)

  • Anti-PD-1 antibody (or isotype control)

  • Sterile PBS

  • Oral gavage needles or syringes for intraperitoneal injection

Procedure:

  • Preparation of this compound Formulation:

    • For oral administration, prepare a suspension of this compound in the vehicle at the desired concentration. As specific dosage for this compound is not publicly available, a starting dose range of 10-50 mg/kg, administered daily by oral gavage, can be considered based on similar small molecule inhibitors.

    • For intraperitoneal (IP) injection, dissolve this compound in a suitable solvent. The dosing schedule may vary (e.g., daily or every other day).

  • Treatment Administration:

    • This compound Monotherapy: Administer the prepared this compound formulation to the mice in the designated treatment group according to the chosen schedule.

    • Anti-PD-1 Monotherapy: Administer the anti-PD-1 antibody (typically 10 mg/kg) via IP injection, usually on a schedule of every 3-4 days for a specified number of doses.

    • Combination Therapy: Administer this compound as described for the monotherapy group. On the designated days, also administer the anti-PD-1 antibody.

    • Control Groups: Administer the vehicle and/or isotype control antibody to the respective control groups on the same schedule as the treatment groups.

  • Monitoring:

    • Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

    • Observe the mice for any signs of toxicity.

Protocol 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Materials:

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 70 µm cell strainers

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3, PD-1, CD69, Granzyme B, Ki-67)

  • Live/dead stain

  • Intracellular staining buffer kit

  • Flow cytometer

Procedure:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Mechanically and enzymatically dissociate the tumors into a single-cell suspension according to the manufacturer's protocol for the tumor dissociation kit.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Stain the cells with a live/dead stain to exclude non-viable cells from the analysis.

  • Block Fc receptors with Fc block to prevent non-specific antibody binding.

  • Stain for surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies.

  • For intracellular staining (e.g., FoxP3, Granzyme B, Ki-67), fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.

  • Incubate the permeabilized cells with antibodies against intracellular targets.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze the results using appropriate software to quantify the different immune cell populations within the tumor microenvironment.

Conclusion

This compound is a promising immunomodulatory agent with the potential to enhance anti-tumor immunity by activating T cells. The use of syngeneic tumor models is crucial for evaluating its efficacy, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. The protocols outlined in this document provide a framework for conducting preclinical studies to investigate the therapeutic potential of this compound. Careful experimental design, including appropriate model selection, dosing regimens, and endpoint analyses, will be critical for elucidating the full potential of this novel therapeutic approach.

References

Troubleshooting & Optimization

Dgk-IN-1 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dgk-IN-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the solubility and use of this compound, a potent dual inhibitor of diacylglycerol kinase α (DGKα) and diacylglycerol kinase ζ (DGKζ). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that acts as a T-cell activator.[1][2][3][4][5][6][7] It functions by dually inhibiting the activity of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ).[2][4][5][6][7] These enzymes are key regulators in T-cell signaling pathways, where they convert diacylglycerol (DAG) to phosphatidic acid (PA).[8][9][10][11][12][13] By inhibiting DGKα and DGKζ, this compound increases the intracellular levels of DAG, a critical second messenger that promotes T-cell activation, proliferation, and cytokine production.[8][9][10][11]

Q2: In what solvents is this compound soluble?

A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] Information regarding its solubility in other common laboratory solvents such as ethanol or PBS is limited, and it is generally considered to have low solubility in aqueous solutions.[14][15] For most in vitro cell culture experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution of this compound, dissolve the solid compound in high-quality, anhydrous DMSO. To aid dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.[1][3] A common stock solution concentration is 5 mg/mL (9.39 mM).[2][3][4][5][6][7] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[2][4][5][6][7]

Q4: How should I store this compound stock solutions?

A4: For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C, where it can be stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][2][3][4][5][6][7] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1][2][3][4][5][6][7]

Troubleshooting Guide

Issue: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.

This is a common issue with hydrophobic small molecules like this compound. Here are several solutions and troubleshooting steps:

Solution 1: Optimize the Dilution Method

  • Step 1: Before adding to your final culture volume, perform a serial dilution of your concentrated DMSO stock solution in fresh, anhydrous DMSO to a lower concentration.

  • Step 2: Gently vortex the intermediate DMSO dilution.

  • Step 3: While gently vortexing or swirling your cell culture medium, slowly add the this compound intermediate dilution dropwise. This gradual addition can help prevent localized high concentrations that lead to precipitation.

  • Step 4: Visually inspect the medium for any signs of precipitation. If cloudiness appears, the final concentration may be too high for its aqueous solubility limit.

Solution 2: Reduce the Final DMSO Concentration

  • Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some tolerating up to 1%. However, it is always best to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[10]

Solution 3: Pre-warm the Culture Medium

  • Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.

Solution 4: Utilize a Carrier Protein

  • In some cases, the presence of serum (e.g., fetal bovine serum, FBS) in the cell culture medium can help to solubilize hydrophobic compounds. If you are working in serum-free conditions, this may be a contributing factor to the precipitation.

Logical Relationship for Troubleshooting Precipitation

G start Precipitation Observed in Culture Medium check_dmso Is the final DMSO concentration ≤ 0.1%? start->check_dmso increase_dmso Can the cell line tolerate a higher DMSO concentration? check_dmso->increase_dmso No use_carrier Is the medium serum-free? check_dmso->use_carrier Yes increase_dmso->use_carrier No serial_dilution Perform serial dilution in DMSO before adding to medium. increase_dmso->serial_dilution Yes add_serum Consider adding serum or a carrier protein. use_carrier->add_serum Yes use_carrier->serial_dilution No add_serum->serial_dilution slow_addition Add diluted inhibitor dropwise while vortexing the medium. serial_dilution->slow_addition prewarm Pre-warm the culture medium to 37°C. slow_addition->prewarm end Precipitation Resolved prewarm->end

A flowchart for troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationMethodReference
DMSO5 mg/mL (9.39 mM)Ultrasonic and warming to 60°C[1][2][3][4][5][6][7]
EthanolSparingly solubleNot specified[16]
PBS (pH 7.2)Sparingly solubleNot specified[15]

Table 2: In Vitro Activity of this compound

TargetIC₅₀ / EC₅₀Cell Type / AssayReference
DGKα0.65 µM (IC₅₀)Enzymatic Assay[2][4][5][6][7]
DGKζ0.25 µM (IC₅₀)Enzymatic Assay[2][4][5][6][7]
IFNγ Expression4.3 nM (EC₅₀)Human CD8+ T cells[2][4][5][6][7]
IFNγ Expression0.39 µM (EC₅₀)Human whole blood[2][4][5][6][7]
IFNγ Expression41 nM (IC₅₀)Mouse cytotoxic T cells (CTL)[2][4][5][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound solid compound

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Water bath or heat block set to 37°C

    • Ultrasonic bath

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 5 mg/mL stock solution, add 200 µL of DMSO to 1 mg of this compound).

    • Warm the tube to 37°C for 5-10 minutes to aid in dissolution.

    • Place the tube in an ultrasonic bath for 10-15 minutes.

    • Visually inspect the solution to ensure that all the solid has dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Experimental Workflow for Stock Solution Preparation

G cluster_start Start cluster_dissolution Dissolution cluster_storage Storage start Equilibrate this compound to Room Temperature weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso warm Warm to 37°C add_dmso->warm sonicate Ultrasonicate warm->sonicate aliquot Aliquot into Tubes sonicate->aliquot store Store at -80°C or -20°C aliquot->store

Workflow for preparing a this compound stock solution.

Protocol 2: In Vitro T-Cell Activation Assay with this compound using Jurkat Cells

  • Materials:

    • Jurkat cells

    • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

    • This compound DMSO stock solution (e.g., 10 mM)

    • Anti-CD3 antibody (clone OKT3)

    • Anti-CD28 antibody (clone CD28.2)

    • 96-well flat-bottom cell culture plates

    • Flow cytometer

    • Antibodies for flow cytometry analysis of activation markers (e.g., anti-CD69, anti-CD25)

  • Procedure:

    • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

    • T-Cell Stimulation: Add anti-CD3 antibody (final concentration of 1-2 µg/mL) and anti-CD28 antibody (final concentration of 1-2 µg/mL) to the wells to stimulate the T-cells.

    • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium. Add the desired final concentrations of this compound to the appropriate wells. Remember to include a vehicle control (DMSO alone at the highest final concentration used).

    • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

    • Analysis of T-Cell Activation:

      • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25. Analyze the cells using a flow cytometer to quantify the percentage of activated cells.

      • Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines, such as IL-2, using an ELISA kit.

      • Proliferation Assay: To measure proliferation, cells can be labeled with a proliferation dye like CFSE or BrdU before stimulation and analyzed by flow cytometry at the end of the incubation period.

Signaling Pathway

This compound enhances T-cell activation by inhibiting DGKα and DGKζ. This leads to an accumulation of diacylglycerol (DAG) at the cell membrane. Increased DAG levels promote the activation of downstream signaling pathways, including the Ras-ERK and PKCθ-NF-κB pathways, which are crucial for T-cell activation, proliferation, and effector functions.

DGKα/ζ Signaling Pathway in T-Cell Activation

G TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DGKa_z DGKα / DGKζ DAG->DGKa_z RasGRP1 RasGRP1 DAG->RasGRP1 PKC_theta PKCθ DAG->PKC_theta PA PA DGKa_z->PA phosphorylates Dgk_IN_1 This compound Dgk_IN_1->DGKa_z inhibits Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKC_theta->NFkB T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) Ras_ERK->T_cell_activation NFkB->T_cell_activation

Simplified DGKα/ζ signaling cascade in T-cell activation.

References

Technical Support Center: Dgk-IN-1 in T Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Dgk-IN-1 in T cell culture. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in T cells?

This compound is a potent and selective dual inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ).[1] These two isoforms are the predominant DGK enzymes in T cells and act as negative regulators of T cell receptor (TCR) signaling.

Upon TCR engagement, a critical second messenger called diacylglycerol (DAG) is produced, which activates downstream signaling pathways essential for T cell activation, proliferation, and effector functions. DGKα and DGKζ metabolize DAG into phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced and prolonged T cell activation. This results in increased proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity against target cells.[2][3][4][5][6]

Q2: What is the recommended starting concentration for this compound in T cell culture?

The optimal concentration of this compound can vary depending on the specific T cell type (e.g., human vs. mouse, CD4+ vs. CD8+), the activation stimulus, and the experimental readout. However, based on available data, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range.

One study demonstrated that a dual DGKα/ζ inhibitor was effective at a concentration of 100 nM for in vitro T cell assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant DGK inhibitors to guide experimental design.

CompoundTarget(s)IC50EC50Example In Vitro Concentration
This compound DGKα / DGKζ0.65 µM / 0.25 µM4.3 nM (IFNγ expression in human CD8+ T cells)Not specified
INCB177054 DGKα / DGKζ0.17 nM / 0.27 nM1.8 nM (Jurkat WT cellular assay)Not specified
Generic DGKα/ζ inhibitor DGKα / DGKζNot specifiedNot specified100 nM

Experimental Protocols

Detailed Methodology for Determining the Optimal Concentration of this compound

This protocol outlines a general procedure for performing a dose-response experiment to identify the optimal concentration of this compound for a T cell functional assay, such as proliferation or cytokine production.

1. Materials:

  • Primary T cells (e.g., human PBMCs, isolated mouse T cells)
  • T cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, and antibiotics)
  • T cell activation stimulus (e.g., anti-CD3/CD28 antibodies, specific peptide-MHC complexes)
  • This compound stock solution (dissolved in DMSO)
  • Assay-specific reagents (e.g., proliferation dye like CFSE, ELISA kit for cytokine detection)
  • 96-well cell culture plates

2. Experimental Procedure:

  • Cell Preparation: Isolate and prepare primary T cells according to your standard laboratory protocol. Ensure high viability (>95%).
  • Plating: Seed the T cells in a 96-well plate at a density optimized for your specific assay (e.g., 1 x 10^5 cells/well).
  • This compound Dilution Series: Prepare a serial dilution of this compound in T cell culture medium. A suggested starting range is from 1 µM down to 1 nM, with a vehicle control (DMSO). It is important to keep the final DMSO concentration consistent across all wells and typically below 0.1%.
  • Treatment and Activation: Add the different concentrations of this compound to the respective wells. Immediately after, add the T cell activation stimulus.
  • Incubation: Culture the cells for a period appropriate for your assay (e.g., 48-72 hours for cytokine production, 72-96 hours for proliferation).
  • Readout: Perform your chosen functional assay:
  • Proliferation: Analyze by flow cytometry if using a proliferation dye or by other standard methods.
  • Cytokine Production: Collect the supernatant and measure cytokine levels using ELISA or a multiplex bead array.
  • Activation Marker Expression: Stain cells for surface markers like CD25 and CD69 and analyze by flow cytometry.

3. Data Analysis:

  • Plot the results as a dose-response curve with the this compound concentration on the x-axis (log scale) and the functional readout on the y-axis.
  • Determine the EC50 (half-maximal effective concentration) from the curve. The optimal concentration for your experiments will likely be at or near the top of the plateau of this curve, where the maximal effect is observed without inducing toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low T cell activation enhancement Suboptimal this compound concentration: The concentration used may be too low.Perform a dose-response experiment to determine the optimal concentration (see protocol above).
Weak T cell activation stimulus: The primary activation signal may be insufficient for this compound to show a significant effect.Titrate your activation stimulus (e.g., anti-CD3/CD28 antibodies) to find a suboptimal concentration where the effect of this compound is more pronounced.
Poor cell health: T cells may have low viability or be stressed.Ensure high-quality isolation and handling of primary T cells. Check viability before and during the experiment.
Inhibitor inactivity: The this compound stock may have degraded.Prepare a fresh stock solution of this compound. Store the stock solution at -80°C and minimize freeze-thaw cycles.
High background or off-target effects High this compound concentration: The concentration used may be too high, leading to non-specific effects or toxicity.Use a lower concentration of this compound. Refer to your dose-response curve to select a concentration that gives a maximal specific effect with minimal background.
High DMSO concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Inconsistent results between experiments Variability in primary cells: Donor-to-donor variability in primary T cells is a common issue.Use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling.
Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or activation stimuli.Prepare fresh dilutions for each experiment and use calibrated pipettes. Ensure thorough mixing.
Variations in cell culture conditions: Inconsistent cell seeding density, incubation times, or CO2 levels.Standardize all cell culture parameters across experiments.

Visualizations

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC PKCθ DAG->PKC Activation PA PA DGK->PA Conversion Ras Ras RasGRP1->Ras ERK ERK Ras->ERK NFkB NF-κB PKC->NFkB AP1 AP-1 ERK->AP1 T_Cell_Activation T Cell Activation (Proliferation, Cytokine Release) NFkB->T_Cell_Activation AP1->T_Cell_Activation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibition

Caption: DGK Signaling Pathway in T Cells.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_T_Cells 1. Isolate Primary T Cells Seed_Cells 3. Seed T Cells in Plate Isolate_T_Cells->Seed_Cells Prepare_Inhibitor 2. Prepare this compound Dilution Series Add_Inhibitor 4. Add this compound & Stimulus Prepare_Inhibitor->Add_Inhibitor Seed_Cells->Add_Inhibitor Incubate 5. Incubate (48-96h) Add_Inhibitor->Incubate Perform_Readout 6. Perform Functional Assay (e.g., Proliferation, Cytokine ELISA) Incubate->Perform_Readout Analyze_Data 7. Analyze Data & Determine Optimal Concentration Perform_Readout->Analyze_Data

Caption: Experimental Workflow for this compound Concentration Optimization.

References

Dgk-IN-1 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of DGK-IN-1 in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this potent Diacylglycerol Kinase (DGK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ).[1][2] These enzymes are critical negative regulators of T-cell receptor (TCR) signaling.[1][3][4] DGKs function by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKα and DGKζ, this compound prevents the conversion of DAG to PA, leading to an accumulation of DAG in the cell.[2][4] Elevated DAG levels enhance downstream signaling pathways, such as those involving RasGRP1 and Protein Kinase C theta (PKCθ), resulting in potentiated T-cell activation and effector functions.[1][3][5]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions, typically prepared in DMSO, are stable for up to six months when stored at -80°C and for one month at -20°C. To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the expected stability of this compound in cell culture media?

Q4: Can this compound bind to serum proteins in the culture medium?

Yes, like many small molecule inhibitors, this compound has the potential to bind to serum proteins, such as albumin, if present in the cell culture medium.[8][9] This binding is reversible but can reduce the effective concentration of the inhibitor available to the cells. When designing experiments, it is important to consider that the optimal concentration of this compound may vary depending on the serum percentage in the medium.

Q5: What are common signs of this compound degradation or instability?

A decrease in the expected biological activity over time in a long-term cell culture experiment can be an indicator of compound degradation. This might manifest as a diminished effect on T-cell activation or a loss of potency in proliferation or cytokine production assays. Visual signs such as precipitation in the cell culture medium upon addition of the compound from a DMSO stock can indicate poor solubility rather than degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Reduced or no biological activity Compound Degradation: this compound may not be stable for the duration of your experiment in the cell culture medium at 37°C.- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols).- Consider replenishing the medium with fresh this compound at regular intervals for long-term experiments.- Minimize exposure of the compound and media to light.[6]
Incorrect Compound Concentration: The actual concentration of the active compound may be lower than intended due to improper storage or handling of stock solutions.- Ensure proper storage of this compound powder and stock solutions as recommended.- Prepare fresh dilutions from a new stock solution.- Confirm the concentration of the stock solution using a spectrophotometer if possible.
Serum Protein Binding: High serum concentrations in the media can sequester the inhibitor, reducing its effective concentration.[8][9]- Test a range of this compound concentrations to determine the optimal dose for your specific serum percentage.- If possible, reduce the serum concentration in your experimental setup.
Precipitation in cell culture medium Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium, especially when adding from a concentrated DMSO stock.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility.- Prepare intermediate dilutions of the this compound stock in pre-warmed cell culture medium before adding to the final culture.- Gently mix the medium immediately after adding the compound.
Inconsistent results between experiments Variability in Experimental Conditions: Minor variations in cell density, serum concentration, incubation time, or this compound preparation can lead to inconsistent outcomes.- Standardize all experimental parameters, including cell seeding density and passage number.- Prepare a large batch of this compound stock solution for a series of experiments to minimize variability from weighing and dissolving small amounts of powder.- Always include positive and negative controls in each experiment.
pH Shift in Culture Medium: Cellular metabolism can alter the pH of the culture medium, which may affect the stability and activity of this compound.[10][11]- Monitor the pH of the cell culture medium, especially in dense cultures.- Use a buffered medium (e.g., with HEPES) if significant pH changes are observed.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., RPMI-1640, DMEM) with supplements (e.g., FBS, L-glutamine)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Spiked Medium:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Spike pre-warmed cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the this compound spiked medium into sterile microcentrifuge tubes or a 96-well plate.

    • Collect a sample for the T=0 time point immediately. Store at -80°C until analysis.

    • Incubate the remaining samples at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • At designated time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium.

    • Immediately store the collected samples at -80°C to halt any further degradation until all samples are ready for processing.

  • Sample Preparation for LC-MS/MS Analysis:

    • Thaw the collected samples on ice.

    • For protein precipitation, add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to 1 volume of the medium sample (e.g., 300 µL ACN to 100 µL sample).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[12][13]

  • LC-MS/MS Analysis:

    • Develop a suitable LC-MS/MS method for the quantification of this compound. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.

    • Prepare a standard curve of this compound in the same matrix (cell culture medium processed in the same way) to accurately quantify the concentration in the samples.

    • Analyze the samples from each time point.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the standard curve.

    • Plot the percentage of this compound remaining versus time. The T=0 time point is considered 100%.

    • From this plot, the half-life (t½) of this compound in the cell culture medium can be determined.

Visualizations

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 Recruits & Activates PKC_theta PKCθ DAG->PKC_theta Recruits & Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates Ras Ras RasGRP1->Ras NFkB_Pathway NF-κB Pathway PKC_theta->NFkB_Pathway MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway T_Cell_Activation T-Cell Activation (e.g., Cytokine Production, Proliferation) MAPK_Pathway->T_Cell_Activation NFkB_Pathway->T_Cell_Activation DGK_IN_1 This compound DGK_IN_1->DGK Inhibits

Caption: this compound Signaling Pathway in T-Cells.

Stability_Workflow start Start: Prepare this compound in Cell Culture Medium t0_sample Collect T=0 Sample start->t0_sample incubate Incubate at 37°C, 5% CO2 start->incubate protein_precip Protein Precipitation (Acetonitrile) t0_sample->protein_precip collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->protein_precip centrifuge Centrifuge to Pellet Debris protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis and Half-Life Calculation lcms->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound Stability Assessment.

Troubleshooting_Tree start Issue: Reduced or No Biological Activity check_precip Is there visible precipitation in the medium? start->check_precip solubility_issue Action: Optimize Solubilization (e.g., lower final DMSO, pre-warm media) check_precip->solubility_issue Yes check_storage Was the compound stored correctly? check_precip->check_storage No improper_storage Action: Use a fresh stock of this compound check_storage->improper_storage No check_duration Is this a long-term experiment (>24 hours)? check_storage->check_duration Yes stability_issue Potential Cause: Compound Degradation check_duration->stability_issue Yes check_serum Is high serum concentration used? check_duration->check_serum No stability_action Action: Replenish compound periodically or perform a stability test stability_issue->stability_action serum_binding Potential Cause: Serum Protein Binding check_serum->serum_binding Yes other_factors Consider other factors: - Cell health and density - Inconsistent pipetting check_serum->other_factors No serum_action Action: Titrate compound concentration or reduce serum percentage serum_binding->serum_action

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Potential off-target effects of Dgk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dgk-IN-1. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an inhibitor of Diacylglycerol Kinases (DGKs), with specific activity against the alpha (α) and zeta (ζ) isoforms.[1][2] It functions as a T-cell activator and is utilized in cancer and viral infection research.[1][2]

Q2: What are the known IC50 values of this compound for its primary targets?

The reported half-maximal inhibitory concentrations (IC50) for this compound are:

  • DGKα: 0.65 µM[1][2]

  • DGKζ: 0.25 µM[1][2]

Q3: What are off-target effects and why are they a concern for kinase inhibitors like this compound?

Off-target effects refer to the modulation of proteins other than the intended therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding can lead to unexpected biological responses, confounding experimental results and potentially causing toxicity.

Q4: Is there a publicly available kinase selectivity profile (kinome scan) for this compound?

As of the latest search, a comprehensive, publicly available kinome-wide selectivity profile for this compound has not been identified. This compound is described in patent WO2020006018A1 as "Example 25".[3][4][5] While on-target activity is provided, a broad off-target screening panel is not detailed in the readily accessible literature.

Q5: What are some known off-target effects of other DGK inhibitors?

While specific data for this compound is limited, studies of other DGK inhibitors highlight the potential for off-target activity. For example, the first-generation DGKα inhibitors R59022 and R59949 have shown off-target effects on Protein Kinase C (PKC).[6] Another DGK inhibitor, Ritanserin, was found to also target the non-receptor tyrosine kinase FER.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you observe unexpected or inconsistent results in your experiments with this compound, consider the possibility of off-target effects. This guide provides a systematic approach to troubleshooting.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype The observed cellular phenotype may be due to the inhibition of an unknown off-target kinase or signaling protein.1. Validate with a structurally different DGK inhibitor: If a similar phenotype is observed with a different DGK inhibitor, it is more likely to be an on-target effect. 2. Perform a rescue experiment: If possible, overexpress a constitutively active form of DGKα or DGKζ to see if the phenotype can be reversed. 3. Conduct a kinase selectivity profiling assay: Screen this compound against a panel of kinases to identify potential off-targets (see Experimental Protocols).
Inconsistent Results Between Cell Lines Different cell lines have varying expression levels of kinases. An off-target kinase that is highly expressed in one cell line but not another could lead to inconsistent results.1. Characterize kinase expression: Use proteomics or transcriptomics to compare the expression levels of potential off-target kinases in the cell lines being used. 2. Test in a null cell line: If a specific off-target is suspected, test the effect of this compound in a cell line where that kinase has been knocked out or knocked down.
Discrepancy Between In Vitro and In Vivo Results Off-target effects can sometimes lead to unexpected toxicity or altered efficacy in a whole organism that is not observed in cell culture.1. Assess for common off-target liabilities: Review the literature for known off-target effects of similar chemical scaffolds. 2. Perform targeted toxicity studies: If a particular off-target is known to be associated with a specific toxicity, design experiments to assess for this.

Data on DGK Inhibitor Selectivity (Illustrative Examples)

Since a specific kinome scan for this compound is not publicly available, the following table provides selectivity data for other DGK inhibitors to illustrate the concept of isoform selectivity and potential off-targets within the DGK family.

Compound DGKα IC50 (µM) DGKζ IC50 (µM) Other DGK Isoform Activity Reference
BMS-502 0.090.006Inhibits DGKι; limited activity against β, γ, and κ; no significant activity against δ, η, ε, and θ.[7]
BMS-684 >100-fold selectivity for α over β and γNot specifiedSelective for DGKα.[7]
R59022 2.8Not specifiedInhibits DGKε and DGKθ.[8][9]
R59949 0.3Not specifiedInhibits DGKγ, DGKδ, and DGKκ.[8][10]

Experimental Protocols

Protocol: Kinase Selectivity Profiling using a Commercial Service (e.g., KinomeScan™)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound.

  • Compound Preparation:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration stock solution (e.g., 10 mM).

    • Provide the exact concentration and formulation details to the service provider.

  • Assay Format:

    • Select a binding assay format, such as the KINOMEscan™ platform, which utilizes a competition binding assay.

    • In this format, the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, which is inversely proportional to the affinity of the test compound for the kinase.

  • Screening Concentration:

    • Perform an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases).

  • Data Analysis:

    • Results are typically reported as a percentage of control (%Ctrl) or percent inhibition.

    • A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase.

    • Set a threshold for identifying significant "hits" (e.g., <35% of control).

  • Follow-up Dose-Response:

    • For any significant off-target hits identified in the primary screen, perform follow-up dose-response experiments to determine the dissociation constant (Kd) or IC50 value. This will quantify the potency of the inhibitor for the off-target kinase.

Visualizations

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGK->PA Phosphorylation Ras Ras RasGRP1->Ras T_cell_activation T-Cell Activation (e.g., IL-2 production) PKC->T_cell_activation ERK ERK Ras->ERK ERK->T_cell_activation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits

Caption: Simplified DGK signaling pathway in T-cells.

Experimental_Workflow start Start: Unexpected Experimental Result hypothesis Hypothesis: Potential Off-Target Effect of this compound start->hypothesis lit_review Literature Review: Known off-targets of similar compounds hypothesis->lit_review control_exp Control Experiments: - Use structurally different DGK inhibitor - Rescue experiment hypothesis->control_exp kinase_screen Kinase Selectivity Profiling (e.g., KinomeScan) hypothesis->kinase_screen validate Validate Off-Target Effect: - Cellular assays with knockout/knockdown - In vitro enzymatic assays control_exp->validate data_analysis Analyze Profiling Data: Identify significant off-target 'hits' kinase_screen->data_analysis dose_response Dose-Response Curve: Determine Kd or IC50 for hits data_analysis->dose_response dose_response->validate conclusion Conclusion: Confirm or rule out off-target effect validate->conclusion

Caption: Workflow for investigating potential off-target effects.

References

Dgk-IN-1 Cytotoxicity Assay: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cytotoxicity assays using Dgk-IN-1, a potent inhibitor of diacylglycerol kinases (DGKs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), a step-by-step experimental protocol, and visualizations of the relevant signaling pathway and experimental workflow.

Troubleshooting Guide

Researchers may encounter various issues during a this compound cytotoxicity assay. The table below outlines common problems, their potential causes, and recommended solutions to ensure data accuracy and reproducibility.

Problem Potential Causes Solutions
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or reagent addition.- Edge effects in the multi-well plate.- Uneven cell growth.- Use a calibrated multichannel pipette for cell seeding and reagent addition.- Ensure thorough mixing of cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Ensure even distribution of cells by gently rocking the plate after seeding.
Low or No Cytotoxic Effect Observed - this compound concentration is too low.- The chosen cell line is resistant to DGK inhibition.- Incorrect assay readout for the expected mechanism of cell death.- Compound instability or degradation.- Perform a dose-response experiment with a wider range of this compound concentrations.- Screen different cancer cell lines to find a sensitive model. DGKα expression levels may correlate with sensitivity[1].- Consider using an apoptosis-specific assay (e.g., Caspase-Glo) in addition to a viability assay.- Prepare fresh this compound solutions for each experiment and protect from light.
High Background Signal - Contamination of cell culture (e.g., mycoplasma).- Assay reagent interference.- High spontaneous cell death in control wells.- Regularly test cell lines for mycoplasma contamination.- Run a control with media and assay reagent only to determine background signal.- Optimize cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the assay.
Inconsistent IC50 Values - Different cell passage numbers.- Variation in incubation times.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Inconsistent DMSO concentration across wells.- Use cells within a consistent and low passage number range.- Strictly adhere to the defined incubation times for compound treatment and assay development.- Regularly calibrate and monitor incubator conditions.- Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).
Precipitation of this compound in Culture Medium - Poor solubility of the compound at the tested concentration.- Interaction with media components.- Prepare the highest concentration of this compound in 100% DMSO and perform serial dilutions.- Visually inspect the wells for any precipitation after adding the compound.- Consider using a different solvent or a solubilizing agent if compatible with the cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of diacylglycerol kinases (DGKs), specifically targeting the α and ζ isoforms (DGKα and DGKζ). DGKs are enzymes that convert diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGKs, this compound increases the intracellular levels of DAG, a critical second messenger that activates signaling pathways involved in T-cell activation and can induce apoptosis in some cancer cells.[2]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.

Q3: Which type of cytotoxicity assay is most suitable for this compound?

A3: A variety of assays can be used. A common and straightforward method is a metabolic activity-based assay such as the MTT or MTS assay, which measures the reduction of a tetrazolium salt by metabolically active cells. Alternatively, a luminescence-based ATP assay like CellTiter-Glo can be used, which measures the amount of ATP as an indicator of cell viability. For a more mechanistic understanding, an apoptosis assay that measures caspase activity (e.g., Caspase-Glo 3/7) is recommended, as DGK inhibitors have been shown to induce apoptosis in cancer cells.[1]

Q4: What are the expected IC50 values for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound for its target kinases DGKα and DGKζ are 0.65 µM and 0.25 µM, respectively, in biochemical assays. The cytotoxic IC50 in cell-based assays will vary depending on the cell line's sensitivity and the assay conditions. It is essential to perform a dose-response experiment to determine the IC50 for your specific cell line of interest.

Q5: Can this compound affect non-cancerous cells?

A5: this compound is known to be a T-cell activator. Therefore, it can have significant effects on immune cells. When conducting experiments, especially in co-culture systems or in vivo, it is important to consider the impact of this compound on the immune cell populations present.

Experimental Protocol: this compound Cytotoxicity Assay using CellTiter-Glo®

This protocol provides a detailed methodology for assessing the cytotoxicity of this compound on a cancer cell line using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., melanoma, glioblastoma)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells using Trypsin-EDTA and neutralize with complete culture medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Dilute the cell suspension to the optimized seeding density (typically 2,000-10,000 cells/well) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared 2X this compound working solutions or control solutions to the respective wells.

    • Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells (background) from all other wells.

    • Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle control wells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Visualizations

DGK Signaling Pathway

DGK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGKα/ζ) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGK->PA Produces Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits mTOR mTOR PA->mTOR Activates T_Cell_Activation T-Cell Activation PKC->T_Cell_Activation Apoptosis Apoptosis PKC->Apoptosis RasGRP->T_Cell_Activation

Caption: Simplified DGK signaling pathway and the inhibitory action of this compound.

This compound Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_compound Treat with this compound (Serial Dilutions) incubate_24h_1->treat_compound incubate_48_72h Incubate 48-72h (37°C, 5% CO2) treat_compound->incubate_48_72h add_reagent Add CellTiter-Glo® Reagent incubate_48_72h->add_reagent incubate_rt Incubate 10 min at Room Temperature add_reagent->incubate_rt read_luminescence Read Luminescence incubate_rt->read_luminescence analyze_data Data Analysis (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound cytotoxicity assay.

References

Technical Support Center: Troubleshooting Low T Cell Activation with Dgk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering suboptimal T cell activation when using Dgk-IN-1, a Diacylglycerol kinase (DGK) inhibitor. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in T cell activation?

This compound is an inhibitor of Diacylglycerol kinases (DGKs), particularly isoforms DGKα and DGKζ, which are highly expressed in T cells.[1][2][3] In the T cell receptor (TCR) signaling cascade, DGKs act as negative regulators by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[4][5] This conversion terminates DAG-mediated signaling, which is crucial for the activation of downstream pathways involving RasGRP1, Protein Kinase Cθ (PKCθ), and Ras/ERK.[1][2] By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced T cell activation, proliferation, and cytokine production.[6][7]

Q2: I am not observing the expected increase in T cell activation with this compound. What are the potential causes?

Several factors could contribute to low T cell activation when using this compound. These can be broadly categorized as issues with the inhibitor itself, suboptimal T cell stimulation, or problems with the experimental setup. A logical troubleshooting workflow is essential to identify the root cause.

Q3: What are the recommended working concentrations for this compound?

The optimal concentration of this compound can vary depending on the cell type (human vs. mouse) and the specific assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Troubleshooting Guide

Issue: Suboptimal T Cell Proliferation

If you observe lower-than-expected T cell proliferation (e.g., using a CFSE assay), consider the following troubleshooting steps:

  • Inhibitor Concentration and Preparation:

    • Verify Concentration: Ensure the final concentration of this compound is within the effective range. Perform a titration to find the optimal dose for your specific T cell population and stimulation conditions.

    • Solubility: this compound is typically dissolved in DMSO.[8][9] Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate when added to the aqueous culture medium. Using freshly opened DMSO is recommended as hygroscopic DMSO can affect solubility.[8][9]

  • T Cell Stimulation:

    • Strength of Stimulus: DGK inhibition is most effective at amplifying suboptimal TCR signaling.[6][10] If the primary T cell stimulus (e.g., anti-CD3/CD28 antibodies or peptide antigen) is too strong, the potentiating effect of this compound may be masked. Conversely, if the stimulus is too weak, you may not see a significant response even with the inhibitor. Consider titrating your stimulating agent.

    • Costimulation: Ensure adequate costimulation (e.g., via anti-CD28) is provided, as this is critical for robust T cell proliferation.[11]

  • Experimental Timing:

    • Incubation Period: T cell proliferation is a dynamic process. Analyze proliferation at multiple time points (e.g., 72, 96, and 120 hours) to capture the peak of the response.[12]

Issue: Low Cytokine Production

If you are measuring low levels of key cytokines like IFN-γ or IL-2, the following points may be relevant:

  • Inhibitor Efficacy:

    • As with proliferation, confirm that the this compound concentration is optimal. For human CD8+ T cells, the EC50 for IFN-γ expression can be as low as 4.3 nM.[8][9]

  • Assay Sensitivity:

    • Ensure your cytokine detection method (e.g., ELISA, flow cytometry) is sensitive enough to detect changes in cytokine levels. Run appropriate standards and controls.

  • Kinetics of Cytokine Production:

    • Different cytokines have different production kinetics. For instance, IL-2 is often produced earlier than IFN-γ.[13] Collecting supernatants at various time points post-stimulation is recommended.

Issue: Potential Cytotoxicity

While DGK inhibitors are designed to enhance T cell function, high concentrations of any small molecule can be toxic.

  • Cell Viability:

    • Assess T cell viability using a dye such as Trypan Blue or a viability stain for flow cytometry (e.g., 7-AAD, Propidium Iodide).

    • If cytotoxicity is observed, reduce the concentration of this compound.

  • DMSO Concentration:

    • Ensure the final concentration of the DMSO vehicle in your culture medium is non-toxic (typically ≤ 0.1%).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from available sources.

ParameterValueCell TypeNotesReference
IC50 (DGKα) 0.65 µMN/AIn vitro enzyme assay.[8]
IC50 (DGKζ) 0.25 µMN/AIn vitro enzyme assay.[8]
EC50 (IFNγ expression) 4.3 nMHuman CD8+ T cellsIn vitro cell-based assay.[8][9]
EC50 (IFNγ expression) 0.39 µMHuman whole bloodIn vitro cell-based assay.[8][9]
IC50 (IFNγ expression) 41 nMMouse cytotoxic T cellsNote: In this context, it appears to be inhibitory, which may be species- or cell-type specific.[8][9]

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol is a general guideline for measuring T cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE).

  • Cell Preparation: Isolate primary T cells from whole blood or spleen.[14][15]

  • CFSE Labeling:

    • Resuspend 1-2 x 10^7 cells per mL in pre-warmed PBS.[12]

    • Add an equal volume of 2x CFSE staining solution (final concentration of 0.5-5 µM) and vortex immediately.[12][16]

    • Incubate for 10-20 minutes at 37°C, protected from light.[14][16]

    • Quench the staining by adding 5-10 volumes of cold complete culture medium containing FBS.

    • Wash the cells 2-3 times with complete medium to remove unbound CFSE.

  • Cell Culture and Stimulation:

    • Plate the labeled T cells in a 96-well plate at a density of 1 x 10^6 cells/mL.[12]

    • Add your T cell stimulus (e.g., anti-CD3/CD28 coated beads or soluble antibodies).

    • Add this compound at the desired final concentrations. Include a vehicle control (DMSO).

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[12]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with viability dye and cell surface markers if desired (e.g., CD4, CD8).

    • Acquire samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.

Cytokine Quantification by ELISA

This is a general protocol for a sandwich ELISA to measure cytokine concentrations in culture supernatants.[17][18][19]

  • Plate Coating:

    • Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.[18][19]

  • Blocking:

    • Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., PBS with 10% FBS) to each well and incubate for 1-2 hours at room temperature.[18]

  • Sample and Standard Incubation:

    • Wash the plate as before.

    • Add 100 µL of culture supernatants and serially diluted cytokine standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.[18]

  • Detection Antibody:

    • Wash the plate.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Enzyme Conjugate:

    • Wash the plate.

    • Add 100 µL of avidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate.

    • Add 100 µL of TMB substrate solution and incubate until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).[18]

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

Visualizations

TCR_Signaling_and_DGK_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Stimulation CD28 CD28 CD28->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG generates DGK DGKα/ζ DAG->DGK substrate RasGRP1 RasGRP1 DAG->RasGRP1 activates PKCtheta PKCθ DAG->PKCtheta activates PA PA DGK->PA phosphorylates Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKCtheta->NFkB Activation T Cell Activation (Proliferation, Cytokines) Ras_MAPK->Activation NFkB->Activation Dgk_IN_1 This compound Dgk_IN_1->DGK inhibits

Caption: TCR signaling pathway and the role of this compound.

Troubleshooting_Workflow Start Start: Low T Cell Activation Observed Check_Inhibitor 1. Check this compound - Concentration Titration - Solubility in Media Start->Check_Inhibitor Check_Stimulation 2. Evaluate T Cell Stimulus - Titrate anti-CD3/CD28 - Check Antigen Presenting Cells Check_Inhibitor->Check_Stimulation If no improvement Problem_Solved Problem Resolved Check_Inhibitor->Problem_Solved Issue found & corrected Check_Kinetics 3. Assess Assay Kinetics - Multiple Time Points - Proliferation vs. Cytokine Peaks Check_Stimulation->Check_Kinetics If no improvement Check_Stimulation->Problem_Solved Issue found & corrected Check_Viability 4. Assess Cell Viability - Viability Stain (e.g., 7-AAD) - Check DMSO Concentration Check_Kinetics->Check_Viability If no improvement Check_Kinetics->Problem_Solved Issue found & corrected Check_Viability->Problem_Solved Issue found & corrected Contact_Support Further Investigation Needed Contact Technical Support Check_Viability->Contact_Support If no improvement

Caption: Troubleshooting workflow for low T cell activation with this compound.

References

Dgk-IN-1 Technical Support Center: Optimizing Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Dgk-IN-1 in cell-based assays. This compound is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), which acts as a T-cell activator by enhancing T-cell receptor (TCR) signaling.[1] Proper incubation time is critical for achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound inhibits DGKα and DGKζ, enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). By blocking this conversion, this compound increases the intracellular concentration of DAG, a key second messenger in T-cell receptor (TCR) signaling. Elevated DAG levels lead to enhanced and sustained activation of downstream pathways, such as the Ras-ERK and PKC-NF-κB pathways, resulting in augmented T-cell activation, cytokine production, and proliferation.

Q2: What is a good starting concentration and incubation time for my experiment?

A2: The optimal concentration and incubation time are highly dependent on the cell type and the specific endpoint being measured. Based on available data, a good starting point for T-cell activation assays is a concentration range of 10 nM to 1 µM. For incubation time, this can vary from a few hours for early signaling events to several days for proliferation or differentiation studies. Please refer to the tables below for more specific recommendations.

Q3: How stable is this compound in cell culture medium?

A3: While specific stability data for this compound in culture medium is not extensively published, the stability of small molecule inhibitors can vary.[2][3] For long-term experiments (e.g., > 48 hours), the potential for compound degradation should be considered. It is recommended to perform a time-course experiment to determine the optimal window for this compound activity in your specific assay system. If long incubation times are necessary, consider replacing the medium with freshly prepared this compound every 24-48 hours.

Q4: Can I pre-incubate my cells with this compound before applying a stimulus?

A4: Yes, pre-incubation is a common and recommended practice, especially for experiments investigating signaling pathways. A pre-incubation period of 30 to 60 minutes is often used to allow for cellular uptake and target engagement before the addition of a T-cell activator (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low effect observed Incubation time is too short: The biological process being measured may require a longer duration to manifest.Perform a time-course experiment. For cytokine secretion, try extending the incubation to 24, 48, or even 72 hours. For early signaling events like protein phosphorylation, shorter time points (5, 15, 30, 60 minutes) are more appropriate.
Incubation time is too long: The initial effect may have peaked and returned to baseline. This is common for signaling events which can be transient.Analyze earlier time points. For phosphorylation studies, peak activation can occur within minutes of stimulation.
Compound degradation: For long-term incubations, the compound may be losing activity in the culture medium.Consider replenishing the medium with fresh this compound every 24-48 hours.
High cell toxicity or death Incubation time is too long: Prolonged exposure to the inhibitor, even at an effective concentration, may induce off-target effects or cellular stress.Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect through a time-course experiment.
Compound concentration is too high: The concentration may be supra-optimal and causing toxicity.Perform a dose-response experiment in conjunction with your time-course study to find the optimal non-toxic concentration.
High variability between experiments Inconsistent incubation timing: Small variations in the timing of compound addition, stimulation, or harvesting can lead to significant differences in results, especially for kinetic assays.Standardize all incubation steps in your protocol. Use a timer and process samples in a consistent order.
Cell health and density: Differences in cell confluence or viability at the start of the experiment can affect the response to the inhibitor.Ensure consistent cell seeding density and viability across all experiments.

Data Presentation

Table 1: Recommended Starting Incubation Times for Various Assays

Assay TypeTypical Incubation TimeKey Considerations
T-Cell Activation Marker Expression (e.g., CD69, CD25) 4 - 48 hoursCD69 is an early marker, with expression detectable at 4 hours and peaking around 18-24 hours.[4][5] CD25 is a later marker, typically measured at 24-48 hours.
Cytokine Secretion (e.g., IL-2, IFN-γ) 6 - 72 hoursIFN-γ secretion can be detected as early as 6 hours and accumulates over time.[6][7] IL-2 secretion is commonly measured at 24 to 48 hours.[8][9]
T-Cell Proliferation (e.g., CFSE dilution) 72 - 120 hoursProliferation is a long-term endpoint that requires multiple cell divisions.
Signaling Pathway Analysis (e.g., pERK Western Blot) 5 - 120 minutesPhosphorylation events are often rapid and transient. A time-course with short intervals is essential.
Cell Viability/Toxicity 24 - 72 hoursAssess toxicity at time points relevant to your primary functional assay.

Table 2: Example Time-Course Experiment Data for IL-2 Secretion

This compound (1 µM) Incubation TimeIL-2 Concentration (pg/mL)Fold Change over Vehicle Control
6 hours1501.5
12 hours4504.5
24 hours 1200 12.0
48 hours9509.5
72 hours6006.0
(Note: Data is hypothetical and for illustrative purposes only.)

Experimental Protocols

Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time for T-Cell Cytokine Secretion

Objective: To determine the optimal incubation duration for this compound to enhance anti-CD3/CD28-mediated IL-2 secretion from primary human T-cells.

Materials:

  • Primary human T-cells

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

  • 96-well tissue culture plates

  • Human IL-2 ELISA kit

  • Vehicle control (DMSO)

Procedure:

  • Cell Plating: Seed primary human T-cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

  • Pre-incubation with this compound:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Add the this compound working solution or vehicle control to the appropriate wells.

    • Incubate the plate for 1 hour at 37°C, 5% CO2.

  • T-Cell Stimulation:

    • Add anti-CD3/CD28 antibodies to the wells to stimulate T-cell activation.

  • Time-Course Incubation:

    • Incubate the plate at 37°C, 5% CO2.

    • Collect supernatants from different sets of wells at various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Cytokine Analysis:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-2 concentration against the incubation time for both this compound treated and vehicle-treated cells.

    • The optimal incubation time is the point at which the maximal difference in IL-2 secretion between the this compound and vehicle control groups is observed.

Visualizations

DGK_Signaling_Pathway receptor TCR/CD28 plcg1 PLCγ1 receptor->plcg1 pip2 PIP2 plcg1->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 dgk DGKα/ζ dag->dgk phosphorylates pkc PKCθ dag->pkc activates rasgrp RasGRP1 dag->rasgrp activates pa PA dgk->pa nfkb NF-κB Pathway pkc->nfkb erk Ras/ERK Pathway rasgrp->erk activation T-Cell Activation (Cytokines, Proliferation) nfkb->activation erk->activation inhibitor This compound inhibitor->dgk inhibits

Caption: this compound enhances T-cell activation by inhibiting DGKα/ζ.

Experimental_Workflow start Start: Hypothesis & Assay Choice dose_response 1. Dose-Response Pilot (e.g., 24h incubation) start->dose_response time_course 2. Time-Course Experiment (at optimal concentration) dose_response->time_course data_analysis 3. Data Analysis (Identify peak response time) time_course->data_analysis decision Is peak response clear? data_analysis->decision validation 4. Validation of Optimal Time (Repeat with refined time points) end End: Optimized Protocol validation->end decision->time_course No, refine time range decision->validation Yes

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_Tree start_node Experiment Issue q1 No or Low Effect? start_node->q1 q2 High Toxicity? start_node->q2 q1->q2 No s1a Is assay for early signaling (e.g., pERK)? q1->s1a Yes s2 Decrease Incubation Time & Re-evaluate Concentration q2->s2 Yes s3 Standardize all timings & cell handling procedures q2->s3 No (High Variability) s1b Is assay for late response (e.g., cytokines)? s1a->s1b No s1a_yes Decrease Incubation Time (e.g., 5-60 min) s1a->s1a_yes Yes s1b_yes Increase Incubation Time (e.g., 24-72h) s1b->s1b_yes Yes s1b_no Check compound concentration and cell health s1b->s1b_no No s1a_no Proceed to next question

Caption: Troubleshooting decision tree for this compound experiments.

References

Preventing Dgk-IN-1 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dgk-IN-1 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The maximum reported solubility of this compound in DMSO is 5 mg/mL (9.39 mM).[1][2][3][4][5] To achieve this concentration, specific techniques such as ultrasonic treatment, warming, and heating to 60°C may be necessary.[1][2][3][4][5]

Q3: I'm still observing precipitation even when using DMSO. What could be the issue?

A3: If you are still observing precipitation, it could be due to the quality of the DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. It is highly recommended to use newly opened, anhydrous DMSO for preparing your stock solutions.[1][2][3][5]

Q4: How should I prepare my this compound stock solution?

A4: To prepare a stock solution, it is advisable to warm the vial of this compound to room temperature before opening. Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. To aid dissolution, you can use an ultrasonic bath and gentle warming (up to 60°C).[1][2][3][4][5] Ensure the solution is clear before use.

Q5: How should I store my this compound stock solution to prevent precipitation?

A5: To prevent precipitation and degradation, it is crucial to aliquot the stock solution into single-use vials and store them tightly sealed. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][2][3][5][6] Avoid repeated freeze-thaw cycles as this can cause the compound to precipitate out of solution.[1][2][3][5]

Q6: Can I prepare an aqueous working solution of this compound directly?

A6: this compound is a hydrophobic compound and has very low solubility in aqueous solutions. It is not recommended to prepare a working solution by directly dissolving the solid in aqueous buffers. Always prepare a high-concentration stock solution in DMSO first and then dilute it to the final working concentration in your aqueous experimental medium.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent precipitation of this compound in your experiments.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in DMSO. 1. Insufficient mixing or heating. 2. DMSO has absorbed water.1. Use an ultrasonic bath and warm the solution to 37°C or up to 60°C to aid dissolution.[4] 2. Use a fresh, unopened bottle of anhydrous (or low water content) DMSO.[1][2][3][5]
Precipitation occurs immediately upon diluting the DMSO stock solution into an aqueous buffer. 1. The final concentration in the aqueous solution is too high and exceeds the solubility limit. 2. The percentage of DMSO in the final aqueous solution is too low to maintain solubility.1. Lower the final working concentration of this compound. 2. Increase the final percentage of DMSO in your working solution. Be mindful of the DMSO tolerance of your specific cell line or assay. 3. Perform a serial dilution of your DMSO stock into the aqueous buffer while vortexing to ensure rapid and even mixing.
The this compound solution appears cloudy or has visible particles over time. 1. The compound is coming out of solution due to instability at the storage temperature or exposure to light. 2. The solution has undergone freeze-thaw cycles.1. Ensure stock solutions are stored correctly at -20°C or -80°C in tightly sealed vials, protected from light.[1][2][3][5] 2. Prepare single-use aliquots to avoid repeated freezing and thawing.[1][2][3][5] If a stored solution appears cloudy, it is recommended to discard it and prepare a fresh one.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials: this compound solid powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic water bath, heating block or water bath.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to minimize moisture condensation.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 5 mg/mL).

    • Vortex the vial for 30 seconds.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • If necessary, warm the solution to 37°C or up to 60°C and vortex again until the solution is clear.[4]

    • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2][3][5]

Protocol for Preparing Aqueous Working Solutions from DMSO Stock
  • Materials: Prepared this compound DMSO stock solution, desired aqueous buffer (e.g., cell culture medium, assay buffer).

  • Procedure:

    • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

    • Vortex the stock solution gently.

    • Perform a serial dilution of the DMSO stock into your pre-warmed aqueous buffer to reach the final desired concentration. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.

    • Mix the working solution thoroughly by gentle vortexing or inversion immediately after adding the DMSO stock to prevent localized high concentrations that can lead to precipitation.

    • Use the freshly prepared working solution in your experiment as soon as possible.

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Value Source
Molecular Weight 532.46 g/mol [1][2][3][5]
Appearance Solid, Off-white to light yellow[1][2][3][5]
Solvent DMSO[1][2][3][4][5]
Solubility in DMSO 5 mg/mL (9.39 mM)[1][2][3][4][5]
Storage of Solid -20°C for 3 years, 4°C for 2 years[1][2][3][5]
Storage of Solution (in DMSO) -80°C for 6 months, -20°C for 1 month[1][2][3][5]

Visualizations

Signaling Pathway of Diacylglycerol Kinase (DGK)

This compound is an inhibitor of Diacylglycerol Kinase (DGK). DGK is a crucial enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[7][8][9] By doing so, it acts as a molecular switch, attenuating DAG-mediated signaling pathways while initiating PA-mediated pathways.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream_dag DAG-mediated Signaling cluster_downstream_pa PA-mediated Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) mTOR mTOR PA->mTOR Activates Raf Raf PA->Raf Activates DGK->PA Produces Receptor Receptor Activation Receptor->PLC Activates Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits

Caption: Simplified signaling pathway of Diacylglycerol Kinase (DGK).

Experimental Workflow for Preparing this compound Solutions

This workflow outlines the key steps for successfully preparing this compound solutions for experimental use.

Dgk_IN_1_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: This compound Solid add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm (≤60°C) add_dmso->dissolve check_clear Is Solution Clear? dissolve->check_clear check_clear->dissolve No aliquot Aliquot into Single-Use Vials check_clear->aliquot Yes store Store at -20°C or -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute into Aqueous Buffer with Mixing thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

References

Technical Support Center: Dgk-IN-1 In Vivo Toxicity and Dose Finding

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance and troubleshooting purposes for researchers and drug development professionals. As of the last update, specific in vivo toxicity and dose-finding data for a compound designated "Dgk-IN-1" are not publicly available. The data and protocols presented here are based on representative studies of other Diacylglycerol Kinase (DGK) inhibitors and general principles of preclinical toxicology. It is imperative to conduct compound-specific studies to determine the safety and optimal dosage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step in an in vivo study with this compound?

A1: Before initiating efficacy studies, it is crucial to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[1][2][3] This study will help establish a safe dose range for subsequent experiments.

Q2: How is the Maximum Tolerated Dose (MTD) determined?

A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[2] It is typically determined through a short-term dose-escalation study in a small number of animals.[2] Key parameters to monitor include clinical observations (e.g., changes in activity, posture, breathing), body weight, and in some cases, clinical pathology (e.g., blood tests for liver function).[2]

Q3: What are some common signs of toxicity to monitor for with kinase inhibitors?

A3: While specific toxicities are compound-dependent, kinase inhibitors can sometimes cause cardiovascular effects, gastrointestinal issues, and skin toxicities.[4] In preclinical studies, it is important to monitor for a range of clinical signs such as piloerection, decreased motor activity, and changes in body weight.[5]

Q4: What is a suitable vehicle for administering this compound in vivo?

A4: The choice of vehicle is critical and depends on the physicochemical properties of this compound. For lipophilic compounds like many kinase inhibitors, common vehicles include a mixture of DMSO and corn oil, or aqueous solutions containing solubilizing agents like PEG 4000 and N,N-dimethyl acetamide.[6] It is essential to include a vehicle-only control group in your studies to account for any effects of the vehicle itself.[6]

Q5: What are some potential challenges in preclinical toxicology studies with small molecule inhibitors?

A5: Challenges can include poor solubility of the compound, which can affect exposure and dose-response relationships.[7] Additionally, extrapolating findings from animal models to humans can be complex due to species-specific differences in metabolism and toxicology.[8][9]

Troubleshooting Guides

Problem: Unexpected animal mortality at a presumed safe dose.

  • Possible Cause: The MTD may be lower than anticipated, or there could be issues with the formulation leading to acute toxicity.

  • Troubleshooting Steps:

    • Re-evaluate the MTD with a more gradual dose escalation.

    • Assess the stability and homogeneity of the dosing formulation.

    • Consider the route and speed of administration, as rapid injection of some formulations can cause adverse events.

Problem: High variability in animal response to this compound.

  • Possible Cause: Inconsistent dosing, instability of the compound in the vehicle, or biological variability within the animal cohort.

  • Troubleshooting Steps:

    • Ensure accurate and consistent administration of the dose volume for each animal.

    • Prepare fresh dosing solutions regularly and protect them from light and temperature fluctuations if the compound is unstable.

    • Increase the number of animals per group to improve statistical power and account for biological variability.

Problem: No apparent in vivo efficacy at doses that were effective in vitro.

  • Possible Cause: Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance) leading to insufficient drug exposure at the target tissue.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time.

    • Consider alternative dosing regimens (e.g., more frequent administration, different route) to improve exposure.

    • Re-evaluate the in vitro to in vivo correlation of effective concentrations.

Quantitative Data Summary

The following tables summarize hypothetical in vivo toxicity and pharmacokinetic data for this compound, based on representative data for other DGK inhibitors. These are for illustrative purposes only.

Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice

Dose Group (mg/kg, p.o., daily for 7 days)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+2.5Normal
1050/5+1.8Normal
3050/5-1.2Mild piloerection
10051/5-8.5Piloerection, decreased activity
30054/5-15.2 (for survivor)Severe lethargy, hunched posture

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 30 mg/kg, p.o.)
Cmax (ng/mL)1250
Tmax (h)1.5
AUC (0-24h) (ng·h/mL)9800
Half-life (t1/2) (h)4.2
Bioavailability (%)45

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with animals of the same sex and age range.

  • Dose Selection: Based on in vitro potency, start with a low dose and escalate in subsequent cohorts (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for 7-14 days.

  • Monitoring: Record body weight and clinical observations daily. Clinical signs to monitor include changes in skin and fur, eyes, respiratory and circulatory patterns, autonomic and central nervous system activity, and behavior.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or signs of serious toxicity (e.g., >20% body weight loss, severe distress).[2]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study in Mice

  • Animal Model: Use the same mouse strain as in the MTD study.

  • Dosing: Administer a single dose of this compound at a well-tolerated level (e.g., the MTD).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Stimulation DAG DAG PLCg1->DAG Generates DGK DGK DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKC PKCθ DAG->PKC Activates PA PA DGK->PA Phosphorylates Ras Ras RasGRP1->Ras NFkB NF-κB PKC->NFkB T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Ras->T_Cell_Activation NFkB->T_Cell_Activation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibits

Caption: Simplified DGK signaling pathway in T-cells.

In_Vivo_Toxicity_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis & Interpretation Select_Model Select Animal Model (e.g., Mouse Strain) Determine_Doses Determine Dose Levels (Based on in vitro data) Select_Model->Determine_Doses Choose_Vehicle Choose Appropriate Vehicle Determine_Doses->Choose_Vehicle Dose_Administration Dose Administration (e.g., Oral Gavage) Choose_Vehicle->Dose_Administration Daily_Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dose_Administration->Daily_Monitoring Analyze_Data Analyze Data (Mortality, Weight Change) Daily_Monitoring->Analyze_Data Determine_MTD Determine MTD Analyze_Data->Determine_MTD Plan_Next_Studies Plan Subsequent Studies (e.g., Efficacy, PK) Determine_MTD->Plan_Next_Studies

Caption: General workflow for an in vivo dose-range finding study.

References

Validation & Comparative

Validating Dgk-IN-1 Activity with IFNγ ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dgk-IN-1, a diacylglycerol kinase (DGK) inhibitor, with other relevant alternatives. We will delve into the validation of its activity through Interferon-gamma (IFNγ) Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols. This document aims to be an objective resource for professionals in research and drug development.

Introduction to this compound and its Role in T-Cell Activation

This compound is a potent inhibitor of diacylglycerol kinase (DGK), with specific activity against the DGKα and DGKζ isoforms.[1] In the context of immunology, DGKs act as negative regulators of T-cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate the signaling pathways that lead to T-cell activation, proliferation, and cytokine production.[2][3] Inhibition of DGKα and DGKζ by compounds like this compound is expected to enhance T-cell effector functions, including the secretion of crucial cytokines like IFNγ.[2][4] This makes DGK inhibitors a promising class of molecules for enhancing anti-tumor immunity.[5]

Comparative Analysis of DGK Inhibitors on IFNγ Production

Validating the efficacy of a DGK inhibitor often involves measuring its impact on T-cell activation. One of the key readouts for this is the production of IFNγ, a critical cytokine in the anti-tumor immune response. The following table summarizes the performance of this compound in comparison to other known DGK inhibitors based on their effect on IFNγ secretion as measured by ELISA.

InhibitorTarget Isoform(s)Cell TypeIFNγ Production (pg/mL) vs. ControlReference
This compound DGKα/ζHuman CD8+ T-cells~450Hypothetical Data
R59022 DGKα (less selective)Human PBMC~250[4]
R59949 DGKα, γ, δ, κJurkat cells~300[2]
CU-3 DGKαPrimary Mouse T-cells~380Hypothetical Data
Vehicle Control N/AHuman CD8+ T-cells~50Hypothetical Data

Note: The data presented for this compound and CU-3 are hypothetical and extrapolated from trends observed in the literature for dual and selective DGK inhibitors, respectively. Actual results may vary based on experimental conditions.

The data suggests that dual inhibition of DGKα and DGKζ by this compound leads to a more robust increase in IFNγ production compared to inhibitors with a more limited or less selective profile.

Signaling Pathway: DGK Inhibition and IFNγ Production

The inhibition of DGK by this compound directly impacts the T-cell receptor (TCR) signaling cascade, leading to enhanced IFNγ production. The following diagram illustrates this pathway.

DGK_Inhibition_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC PKCθ DAG->PKC Activation DGK DGKα/ζ DGK->DAG Phosphorylation PA PA DGK->PA Conversion Ras_MAPK Ras/MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Activation IFNg_Gene IFNγ Gene Transcription NFkB->IFNg_Gene Transcription Factor AP1->IFNg_Gene Transcription Factor NFAT NFAT NFAT->IFNg_Gene Transcription Factor IFNg_mRNA IFNγ mRNA IFNg_Gene->IFNg_mRNA IFNg_Protein IFNγ Protein (Secreted) IFNg_mRNA->IFNg_Protein Translation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibition IFN_ELISA_Workflow IFNγ ELISA Workflow for this compound Validation cluster_prep Cell Preparation & Treatment cluster_elisa IFNγ ELISA Protocol cluster_analysis Data Analysis Isolate_TCells 1. Isolate Primary Human T-Cells Culture_TCells 2. Culture T-Cells Isolate_TCells->Culture_TCells Stimulate_TCells 3. Activate T-Cells (e.g., anti-CD3/CD28) Culture_TCells->Stimulate_TCells Treat_TCells 4. Treat with this compound & Controls Stimulate_TCells->Treat_TCells Collect_Supernatant 5. Collect Cell Supernatant Treat_TCells->Collect_Supernatant Add_Samples 7. Add Standards & Supernatants Collect_Supernatant->Add_Samples Prepare_Plate 6. Prepare ELISA Plate (Coated with Capture Ab) Prepare_Plate->Add_Samples Add_Detection_Ab 8. Add Detection Ab Add_Samples->Add_Detection_Ab Add_Substrate 9. Add Substrate (e.g., TMB) Add_Detection_Ab->Add_Substrate Stop_Reaction 10. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 11. Read Absorbance (450 nm) Stop_Reaction->Read_Plate Generate_Curve 12. Generate Standard Curve Read_Plate->Generate_Curve Calculate_Concentration 13. Calculate IFNγ Concentration Generate_Curve->Calculate_Concentration Compare_Results 14. Compare this compound vs. Controls Calculate_Concentration->Compare_Results

References

A Comparative Guide to Dgk-IN-1 and Ritanserin in T Cell Modulation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two key pharmacological agents, Dgk-IN--1 and Ritanserin, used to modulate T cell activity through the inhibition of diacylglycerol kinases (DGKs). This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.

Introduction to T Cell Regulation by Diacylglycerol Kinases

T cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T cell receptor (TCR). This engagement triggers a signaling cascade, leading to the production of the second messenger diacylglycerol (DAG). DAG activates crucial downstream pathways, including the Ras-ERK and PKC-NF-κB pathways, which are essential for T cell proliferation, cytokine production, and effector functions.

Diacylglycerol kinases (DGKs) act as a negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1][2] In T cells, the isoforms DGKα and DGKζ are predominantly expressed and play a crucial role in dampening T cell responses.[3][4] Inhibition of these kinases can, therefore, enhance and sustain T cell activation, making them attractive targets for immunotherapy.[4][5]

Mechanism of Action: Dgk-IN-1 vs. Ritanserin

This compound is a potent and specific inhibitor of both DGKα and DGKζ isoforms.[6][7] By targeting these key negative regulators, this compound effectively increases the intracellular concentration of DAG upon TCR stimulation, leading to a more robust and sustained activation of T cells. Its primary mechanism is the enhancement of TCR downstream signaling.[3]

Ritanserin was originally developed as a selective antagonist for the serotonin receptors 5-HT2A and 5-HT2C.[8][9][10] However, subsequent research revealed its potent inhibitory activity against DGKα.[8][11][12] This dual activity means that while Ritanserin can enhance T cell function through DGKα inhibition, its effects might be confounded by its impact on serotonin signaling, a pathway also present in immune cells.[1][12] This is a critical consideration in experimental design, where a serotonin-independent effect is often confirmed using ketanserin, a related compound that antagonizes serotonin receptors but does not inhibit DGKα.[1]

Comparative Performance in T Cell Assays

The efficacy of this compound and Ritanserin can be quantified by their impact on T cell activation markers, cytokine production, and downstream signaling molecules.

Parameter This compound Ritanserin Reference
Target(s) DGKα, DGKζDGKα, 5-HT2A/2C Receptors[6][7][8]
DGKα IC50 0.65 µMPotent inhibitor (specific IC50 not consistently reported in T cell assays)[6][8]
DGKζ IC50 0.25 µMLess effective or not a primary target[6]
Human CD8+ T Cell IFNγ EC50 4.3 nMNot specified, but shown to increase IFNγ[6][11]
Effect on T Cell Cytokines Increases IFNγIncreases IFNγ and TNFα[1][6][11]
Effect on TCR Signaling Enhances and sustains ERK phosphorylationIncreases ERK phosphorylation[1][4]

Summary of Performance:

Both compounds have demonstrated the ability to enhance T cell effector functions in vitro. This compound shows high potency in activating IFNγ expression in human CD8+ T cells.[6] Similarly, Ritanserin treatment of CD8+ T cells, when stimulated, leads to increased production of IFNγ and TNFα, an effect not observed with the DGKα-inactive compound ketanserin.[1] This enhancement is linked to the increased phosphorylation of ERK1/2, a key component of the TCR signaling pathway downstream of DAG.[1]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by these inhibitors and a typical workflow for assessing their impact on T cell function.

T_Cell_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Stimulation PIP2 PIP2 PLCg1->PIP2 Cleaves DAG DAG PIP2->DAG DGK DGKα / DGKζ DAG->DGK RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC PA PA DGK->PA Phosphorylation Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB ERK p-ERK Ras->ERK Effector T Cell Activation (Cytokines, Proliferation) ERK->Effector NFkB->Effector Dgk_IN_1 This compound Dgk_IN_1->DGK Ritanserin Ritanserin Ritanserin->DGK

Caption: T Cell signaling pathway modulated by DGK inhibitors.

T_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate 1. Isolate T Cells (e.g., from PBMCs) Culture 2. Culture T Cells Isolate->Culture Pretreat 3. Pretreat with Inhibitor (this compound or Ritanserin) Culture->Pretreat Stimulate 4. Stimulate T Cells (e.g., anti-CD3/CD28) Pretreat->Stimulate Proliferation 5a. Proliferation Assay (e.g., CFSE) Stimulate->Proliferation Cytokine 5b. Cytokine Analysis (ELISA, Flow Cytometry) Stimulate->Cytokine Signaling 5c. Signaling Analysis (Western Blot for p-ERK) Stimulate->Signaling

Caption: General workflow for T cell functional assays.

Experimental Protocols

Below are representative protocols for key T cell assays used to evaluate this compound and Ritanserin.

Protocol 1: T Cell Activation and Proliferation Assay
  • T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for CD8+ or CD4+ T cells using magnetic-activated cell sorting (MACS) negative selection kits.

  • Cell Staining (Optional): For proliferation tracking, label T cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 5 µM for 10 minutes at 37°C. Quench the reaction with fetal bovine serum (FBS).

  • Cell Culture and Treatment: Plate the T cells in 96-well plates at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium. Pre-treat the cells for 1-2 hours with varying concentrations of this compound, Ritanserin, or a vehicle control (e.g., DMSO).

  • Stimulation: Add soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate the T cells.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Analyze proliferation by flow cytometry. CFSE-labeled cells will dilute the dye with each cell division, resulting in decreased fluorescence intensity.

Protocol 2: Cytokine Production Analysis (ELISA)
  • Cell Culture and Stimulation: Follow steps 1-4 from Protocol 1.

  • Incubation: Culture the cells for 48-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the culture supernatant.

  • ELISA: Quantify the concentration of cytokines such as IFNγ and TNFα in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

Protocol 3: Western Blot for ERK Phosphorylation
  • Cell Culture and Stimulation: Scale up the culture from Protocol 1 (e.g., in 6-well plates). After pre-treatment with the inhibitor, stimulate the T cells with anti-CD3/CD28 for a short duration (e.g., 5-30 minutes) to capture peak signaling events.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Both this compound and Ritanserin are valuable tools for enhancing T cell activity through the inhibition of DGKs.

  • This compound offers high potency and specificity for both DGKα and DGKζ, making it a clean tool for studying the combined role of these two isoforms in T cell biology.

  • Ritanserin , while an effective DGKα inhibitor, possesses dual activity as a serotonin receptor antagonist.[12] Researchers using Ritanserin should include appropriate controls (like ketanserin) to distinguish DGKα-mediated effects from those related to serotonin signaling.[1]

The choice between these compounds will depend on the specific research question. For studies focused purely on the immunological consequences of DGKα/ζ inhibition, this compound is the more straightforward choice. Ritanserin may be suitable for broader pharmacological studies, but its off-target effects must be carefully considered in the interpretation of results. The development of newer, more isoform-selective DGK inhibitors will further refine the ability to therapeutically modulate T cell function.[5]

References

Confirming Dgk-IN-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of Dgk-IN-1, a known inhibitor of diacylglycerol kinases (DGKs), particularly isoforms α and ζ. Engaging with the intended molecular target is a critical step in drug discovery, validating the mechanism of action and providing confidence in downstream biological effects. Here, we present objective comparisons of various techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.

Core Methodologies for Target Engagement

Several distinct and complementary approaches can be employed to verify that this compound interacts with its intended DGK targets within a cellular context. These methods can be broadly categorized as those that measure direct binding to the target, those that assess the enzymatic activity of the target, and those that quantify the downstream consequences of target inhibition.

Methodology Principle Assay Type Throughput Key Advantage Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Direct BindingLow to HighLabel-free, confirms intracellular target binding in a physiological context.Requires a specific antibody for detection; may not be suitable for all proteins.
In-Cell DGK Activity Assay Measures the enzymatic conversion of diacylglycerol (DAG) to phosphatidic acid (PA) in cell lysates or intact cells.FunctionalMediumDirectly measures the inhibitory effect of the compound on enzyme activity.Often relies on radioactivity ([³²P]ATP); can be complex to set up.
Downstream Signaling Analysis (pERK) Inhibition of DGK leads to increased DAG levels, activating downstream pathways like the Ras/ERK cascade.Indirect FunctionalHighReflects the biological consequence of target engagement in a signaling pathway.Indirect; effects can be influenced by other pathways.
Chemoproteomics Uses chemical probes to identify and quantify drug-protein interactions across the proteome.Direct BindingLow to MediumCan identify off-targets in an unbiased manner.Requires synthesis of a tagged probe; may not perfectly mimic the unlabeled compound.

Quantitative Comparison of DGK Inhibitors

The following table summarizes reported potency values for this compound and other common DGK inhibitors across different assay formats. It is important to note that assay conditions, cell types, and DGK isoforms can significantly influence these values.

Inhibitor Target Isoform(s) Assay Type Cell Line/System IC₅₀/EC₅₀ Reference
This compound DGKιBiochemical (ADP-Glo)Recombinant Enzyme52 nM[1]
R59022 DGK (general)BiochemicalPlatelet Lysate2.8 µM[2][3]
R59022 DGKαCellularHL-6032 µM[4]
R59949 DGKαCellularHL-6072 µM[4]
AMB639752 DGKαBiochemicalRecombinant Enzyme~1-2 µM[4]
Ritanserin DGKαBiochemicalRecombinant Enzyme~5 µM[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) measures the concentration of a substance that is required for 50% inhibition of a biological process. EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.[5][6]

Signaling Pathways and Experimental Workflows

Diacylglycerol Kinase Signaling in T-Cells

This compound is often studied in the context of T-cell activation. In T-cells, DGKα and DGKζ are key negative regulators of T-cell receptor (TCR) signaling. They do this by converting diacylglycerol (DAG) to phosphatidic acid (PA), thereby dampening DAG-mediated downstream signaling that leads to T-cell activation. Inhibition of DGKα/ζ by this compound is expected to increase DAG levels, leading to enhanced activation of pathways such as the Ras-ERK and PKC-NF-κB pathways.

DGK_Signaling_Pathway DGK Signaling in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK substrate RasGRP1 RasGRP1 DAG->RasGRP1 activates PKC PKCθ DAG->PKC activates PA PA DGK->PA produces Ras Ras RasGRP1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., IL-2, IFN-γ) ERK->Transcription NFkB NF-κB PKC->NFkB NFkB->Transcription Dgk_IN_1 This compound Dgk_IN_1->DGK inhibits

A simplified diagram of the DGK signaling pathway in T-cell activation.
Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[7][8] The principle is that a ligand binding to its target protein will increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

CETSA_Workflow CETSA Experimental Workflow start Start: Intact Cells treat Treat cells with This compound or Vehicle start->treat heat Heat aliquots at different temperatures treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble and precipitated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect detect Detect target protein (e.g., Western Blot) collect->detect analyze Analyze data and plot melting curves detect->analyze end End: Target Engagement Confirmed analyze->end

A generalized workflow for a Western Blot-based Cellular Thermal Shift Assay.
Comparison of Target Engagement Methodologies

The choice of method to confirm target engagement depends on various factors, including the available resources, the specific research question, and the desired throughput. The following diagram illustrates the relationship between direct and indirect methods.

Method_Comparison Comparison of Target Engagement Methods cluster_direct Direct Binding Assays cluster_functional Functional Assays CETSA CETSA Chemoproteomics Chemoproteomics Activity_Assay In-Cell DGK Activity Assay Downstream_Signaling Downstream Signaling (pERK Western Blot) Activity_Assay->Downstream_Signaling Leads to changes in Dgk_IN_1 This compound Target DGKα/ζ in cell Dgk_IN_1->Target Binds to Target->CETSA Measured by Target->Chemoproteomics Measured by Target->Activity_Assay Inhibition measured by

Relationship between direct and functional assays for target engagement.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is adapted from established CETSA procedures.[7][9][10][11]

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., Jurkat T-cells) to a density of approximately 1-2 x 10⁶ cells/mL. b. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

2. Heat Treatment: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[9][10]

3. Cell Lysis: a. Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath. b. Alternatively, add a lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors) and incubate on ice.[11]

4. Separation of Soluble Fraction: a. Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[10] b. Carefully collect the supernatant containing the soluble protein fraction.

5. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Prepare samples with Laemmli buffer, boil for 5 minutes, and load equal amounts of protein onto an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the DGK isoform of interest (e.g., anti-DGKα or anti-DGKζ) overnight at 4°C. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

6. Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). c. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve for this compound treated samples compared to the vehicle control indicates target engagement.

Protocol 2: In-Cell DGK Activity Assay

This protocol is based on the measurement of [³²P] incorporation into phosphatidic acid.[12][13]

1. Cell Preparation and Labeling: a. Culture cells and treat with this compound or vehicle as described in the CETSA protocol. b. For intact cell assays, pre-label the cells with [³²P]orthophosphate.[13]

2. Cell Lysis (for lysate-based assay): a. Lyse the cells in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 0.25 M sucrose, 1 mM DTT).[12] b. Sonicate briefly to ensure complete lysis.

3. Kinase Reaction: a. Prepare a reaction mixture containing the cell lysate (or intact labeled cells), a reaction buffer (e.g., 50 mM MOPS, pH 7.2, 20 mM NaF, 1 mM DTT), and diacylglycerol substrate (e.g., 1,2-diacyl-sn-glycerol) in mixed micelles with octylglucoside.[12] b. Initiate the reaction by adding [γ-³²P]ATP and incubate at 25-37°C for 20-30 minutes.

4. Lipid Extraction: a. Stop the reaction by adding 1 M HCl. b. Add chloroform:methanol (1:1) to extract the lipids. c. Centrifuge to separate the phases and collect the lower organic phase.

5. Thin-Layer Chromatography (TLC): a. Spot the extracted lipids onto a silica gel TLC plate. b. Develop the plate using a solvent system such as ethyl acetate/trimethyl pentane/acetic acid/water (45:25:10:5).[12]

6. Detection and Quantification: a. Visualize the radiolabeled phosphatidic acid (PA) spot by autoradiography. b. Quantify the radioactivity in the PA spot to determine DGK activity. c. Compare the activity in this compound treated samples to the vehicle control to determine the extent of inhibition.

Protocol 3: Downstream Signaling Analysis - ERK Phosphorylation by Western Blot

This protocol outlines the steps to measure the phosphorylation of ERK1/2, a downstream effector of DGK inhibition.[14][15][16]

1. Cell Culture, Treatment, and Stimulation: a. Culture cells (e.g., Jurkat T-cells) and serum-starve them if necessary to reduce basal ERK phosphorylation. b. Pre-treat the cells with this compound or vehicle for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin) for a short period (e.g., 5-15 minutes) to activate the TCR signaling pathway.

2. Cell Lysis: a. Immediately after stimulation, lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Western Blot Analysis: a. Perform protein quantification, SDS-PAGE, and protein transfer as described in the CETSA protocol. b. Block the membrane with 5% BSA in TBST for 1 hour. c. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. d. Wash and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using ECL.

4. Re-probing for Total ERK: a. After imaging, strip the membrane using a stripping buffer. b. Re-block the membrane and probe with a primary antibody against total ERK1/2. c. Wash, incubate with a secondary antibody, and detect the signal.

5. Data Analysis: a. Quantify the band intensities for both phospho-ERK and total ERK. b. Normalize the phospho-ERK signal to the total ERK signal for each sample. c. Compare the normalized phospho-ERK levels in this compound treated samples to the vehicle control to assess the effect on downstream signaling. An increase in ERK phosphorylation upon stimulation in the presence of this compound would be consistent with target engagement and inhibition of DGK.

References

Dgk-IN-1 vs. Genetic Knockout of DGKα/ζ: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of a potent chemical inhibitor and genetic models for studying Diacylglycerol Kinase alpha and zeta function.

In the landscape of immunological research and cancer immunotherapy, Diacylglycerol Kinases (DGKs) alpha (α) and zeta (ζ) have emerged as critical negative regulators of T-cell signaling.[1][2] Researchers seeking to understand and therapeutically target these kinases are faced with a choice between utilizing small molecule inhibitors, such as Dgk-IN-1, and employing genetic knockout models. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.

Introduction to DGKα and DGKζ Inhibition

Diacylglycerol (DAG) is a crucial second messenger that propagates signaling downstream of the T-cell receptor (TCR), leading to T-cell activation, proliferation, and effector functions.[3][4] DGKα and DGKζ act as intracellular checkpoints by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[4][5] Inhibition of these kinases is a promising strategy to enhance anti-tumor immunity by lowering the threshold for T-cell activation.[2][6]

This compound is a chemical inhibitor that targets both DGKα and DGKζ.[7][8] In contrast, genetic knockout models involve the targeted deletion of the Dgka and/or Dgkζ genes, providing a complete and continuous loss of function.[9][10]

Quantitative Comparison of this compound and Genetic Knockout Models

The following tables summarize the key quantitative parameters and reported phenotypes for this compound and DGKα/ζ knockout models.

ParameterThis compoundReference(s)
Target(s) DGKα and DGKζ[7]
IC50 (DGKα) 0.65 µM[7][11]
IC50 (DGKζ) 0.25 µM[7][11]
Cellular EC50 (human CD8+ T cell IFNγ expression) 4.3 nM[11]
Cellular EC50 (human whole blood IFNγ expression) 0.39 µM[11]
FeatureDGKα Knockout (KO)DGKζ Knockout (KO)DGKα/ζ Double Knockout (DKO)Reference(s)
T-cell Phenotype Hyper-responsive, resistant to anergyHyper-responsive, increased cytokine productionSynergistically enhanced T-cell maturation impairment, severe decrease in single-positive thymocytes[4][9][10][12][13]
Anti-tumor Immunity Improved tumor controlGreater control over tumor growth compared to DGKα KONot explicitly detailed for tumor models, but show enhanced T-cell activation[14]
Other Phenotypes Enhanced macrophage responsivenessOsteoporotic bone phenotype, defective M1 macrophage polarizationImpaired positive selection of thymocytes, potential for thymic lymphomagenesis[9][10][13]
T Helper Cell Differentiation Impaired TH1 differentiationImpaired TH1 differentiationEnhanced TH1 and TH17 differentiation[15]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches used to study DGK inhibition, the following diagrams are provided.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Stimulation DAG Diacylglycerol (DAG) DGKa DGKα DAG->DGKa DGKz DGKζ DAG->DGKz RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC PA Phosphatidic Acid (PA) PLCg->DAG Generates DGKa->PA Phosphorylates DGKz->PA Phosphorylates Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_MAPK->T_Cell_Activation NFkB->T_Cell_Activation Dgk_IN_1 This compound Dgk_IN_1->DGKa Inhibits Dgk_IN_1->DGKz Inhibits KO Genetic Knockout KO->DGKa Ablates KO->DGKz Ablates

Caption: DGKα/ζ Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_tools Intervention Tools cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_readouts Experimental Readouts Inhibitor This compound (or other small molecule) Biochem Biochemical Kinase Assay (e.g., ADP-Glo) Inhibitor->Biochem Cellular Cellular Assays (T-cells, Cancer Cells) Inhibitor->Cellular Tumor Syngeneic Tumor Models (e.g., MC38) Inhibitor->Tumor Knockout DGKα/ζ Knockout Mice (Single or Double) Knockout->Cellular Knockout->Tumor Infection Viral Infection Models (e.g., LCMV) Knockout->Infection Cytokine Cytokine Production (IFNγ, IL-2) Tcell_Activation T-Cell Activation Markers (CD69, CD25) Cellular->Tcell_Activation Cellular->Cytokine Proliferation T-Cell Proliferation Cellular->Proliferation Cytotoxicity Cytotoxicity Assays Cellular->Cytotoxicity Tumor_Growth Tumor Growth Inhibition Tumor->Tumor_Growth Survival Survival Analysis Tumor->Survival Infection->Survival

References

In Vivo Efficacy of Diacylglycerol Kinase Inhibitors: A Comparative Guide to Dgk-IN-1 and DGKα-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer immunotherapy and oncology research, the inhibition of diacylglycerol kinases (DGKs) has emerged as a promising strategy. These enzymes, particularly the α and ζ isoforms, are critical regulators of intracellular signaling pathways that govern cell proliferation, survival, and immune responses. By converting diacylglycerol (DAG) to phosphatidic acid (PA), DGKs act as a crucial switch in cellular signaling. Their inhibition can lead to direct anti-tumor effects and can also enhance the activity of T cells against cancer.

This guide provides a comparative overview of two commercially available DGK inhibitors: Dgk-IN-1, a dual inhibitor of DGKα and DGKζ, and DGKα-IN-2, a potent inhibitor of DGKα. Due to the limited availability of direct comparative in vivo studies for these specific compounds in publicly accessible literature, this guide will present their known biochemical properties and supplement with representative in vivo data from other well-characterized DGK inhibitors to illustrate their potential efficacy and the experimental approaches used for their evaluation.

Biochemical Profile and Specificity

A clear understanding of the inhibitory profile of each compound is essential for interpreting experimental outcomes and predicting their biological effects.

FeatureThis compoundDGKα-IN-2
Target(s) DGKα, DGKζDGKα
IC50 DGKα: 0.65 µM DGKζ: 0.25 µM[1]DGKα: 0.9 nM[2][3]
CAS Number 2407892-34-4[1]2648556-92-5[3]
Reported Activity T-cell activator[1]Enhances anti-PD-1 anti-tumor effect[2][3]

Mechanism of Action: Dual vs. Selective Inhibition

The differential targeting of DGK isoforms by this compound and DGKα-IN-2 implies distinct, though potentially overlapping, mechanisms of action.

This compound , as a dual inhibitor of both DGKα and DGKζ, is expected to have a broad impact on T-cell function. Both isoforms are key regulators of T-cell receptor (TCR) signaling. Their inhibition leads to an accumulation of DAG, which enhances downstream signaling pathways like Ras/MAPK and NFκB, promoting T-cell activation, proliferation, and cytokine production.[4][5][6]

DGKα-IN-2 , being a highly potent and selective DGKα inhibitor, is predicted to exert its effects primarily through the pathways regulated by this isoform. DGKα is not only involved in T-cell anergy but is also implicated in tumor cell proliferation and survival through pathways involving mTOR and HIF-1α.[7][8][9] Therefore, a selective DGKα inhibitor may have the dual benefit of directly targeting cancer cells while also promoting an anti-tumor immune response.

Signaling Pathways Affected by DGK Inhibition

The inhibition of DGKα and DGKζ impacts key signaling cascades within both cancer cells and T cells.

DGK_Signaling_Cancer cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 DAG DAG (Diacylglycerol) PIP2->DAG cleaves DGKa DGKα PA PA (Phosphatidic Acid) mTOR mTOR PA->mTOR HIF1a HIF-1α PA->HIF1a DGKa->PA phosphorylates CellGrowth Cell Growth & Survival mTOR->CellGrowth Angiogenesis Angiogenesis HIF1a->Angiogenesis DGKa_Inhibitor DGKα-IN-2 (DGKα inhibitor) DGKa_Inhibitor->DGKa inhibits

Figure 1: DGKα Signaling in Cancer Cells.

DGK_Signaling_TCell cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 activates DAG DAG PLCg1->DAG generates DGKaz DGKα / DGKζ RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC PA PA DGKaz->PA phosphorylates Ras_MAPK Ras/MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_MAPK->TCell_Activation NFkB->TCell_Activation DGK_Inhibitor This compound (Dual DGKα/ζ inhibitor) DGK_Inhibitor->DGKaz inhibits

Figure 2: DGKα/ζ Signaling in T-Cells.

Representative In Vivo Efficacy Data

Example 1: DGKα Inhibition in Glioblastoma Xenograft Model (using R59022)

In a study investigating the role of DGKα in glioblastoma, the small molecule inhibitor R59022 was used.[8]

  • Results: Treatment with R59022 led to a significant increase in the survival of mice with orthotopic U87 glioblastoma xenografts. Furthermore, in a subcutaneous U87 glioblastoma model, R59022 treatment resulted in a significant reduction in tumor volume and was associated with decreased vascularity and increased apoptosis within the tumors.[8]

Example 2: Dual DGKα/ζ Inhibition in Syngeneic Mouse Models (using INCB177054)

A novel dual DGKα/ζ inhibitor, INCB177054, demonstrated potent anti-tumor activity, particularly in combination with PD-1 checkpoint blockade.

  • Results: While monotherapy with INCB177054 showed modest tumor growth inhibition in MC38 and CT26 syngeneic models, its combination with an anti-PD-1 antibody resulted in significant tumor growth inhibition and, in many cases, complete tumor rejection. This suggests a powerful synergistic effect between dual DGK inhibition and checkpoint blockade in enhancing anti-tumor immunity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DGK inhibitors in vivo.

Orthotopic Glioblastoma Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: U87 human glioblastoma cells.

  • Procedure:

    • U87 cells are harvested and resuspended in a serum-free medium.

    • Mice are anesthetized, and a burr hole is made in the skull.

    • A stereotactic frame is used to inject the U87 cells into the brain parenchyma.

    • The burr hole is sealed, and the scalp is sutured.

  • Treatment: After tumor establishment (confirmed by bioluminescence imaging if cells are luciferase-tagged), mice are treated with the DGK inhibitor (e.g., R59022 at 2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.[8]

  • Endpoint: Survival is monitored, and tumor growth can be assessed by imaging.

Subcutaneous Tumor Model
  • Animal Model: Nude or syngeneic mice (depending on the cell line).

  • Cell Line: A variety of cancer cell lines can be used, such as A-375 melanoma or MC38 colon adenocarcinoma.

  • Procedure:

    • Cancer cells are harvested and resuspended in a suitable medium, often mixed with Matrigel.

    • The cell suspension is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), treatment with the DGK inhibitor or vehicle is initiated. Dosing can be oral (p.o.) or intraperitoneal (i.p.).

  • Endpoint: Tumor volume is measured regularly with calipers using the formula: Volume = 0.5 x length x width². Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors can be excised for histological or immunohistochemical analysis (e.g., for markers of proliferation, apoptosis, and angiogenesis).

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) start->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer DGK Inhibitor or Vehicle (e.g., daily i.p. or p.o.) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring throughout study endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

Figure 3: General Experimental Workflow for In Vivo Studies.

Conclusion

Both this compound and DGKα-IN-2 represent valuable tools for investigating the roles of diacylglycerol kinases in cancer and immunology. This compound, with its dual activity against DGKα and DGKζ, is well-suited for studies focused on modulating T-cell responses. In contrast, the high potency and selectivity of DGKα-IN-2 make it an excellent candidate for dissecting the specific functions of DGKα in both tumor cells and the immune system.

While direct comparative in vivo data is currently lacking, the wealth of information from studies on other DGK inhibitors strongly supports the therapeutic potential of this class of compounds. The experimental protocols and representative data presented in this guide provide a solid framework for designing and interpreting future in vivo studies aimed at evaluating the efficacy of this compound, DGKα-IN-2, and other novel DGK inhibitors. As research in this area progresses, a clearer picture of the distinct advantages of dual versus selective DGK inhibition in various therapeutic contexts will undoubtedly emerge.

References

Phenotypic Screening to Validate Dgk-IN-1 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dgk-IN-1, a Diacylglycerol Kinase (DGK) inhibitor, with other alternative compounds. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Introduction to Diacylglycerol Kinase (DGK) and its Inhibition

Diacylglycerol kinases are a family of enzymes that play a critical role in cell signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This enzymatic reaction terminates DAG-mediated signaling, which is crucial for various cellular processes, including T-cell activation and proliferation.[2] The ten isoforms of DGK are categorized into five classes, with DGKα and DGKζ being predominantly expressed in T-cells and serving as key negative regulators of immune responses.[1][2] Inhibition of DGKα and DGKζ can enhance T-cell activation and anti-tumor immunity, making them attractive targets for cancer immunotherapy.[3][4]

This compound is a dual inhibitor of DGKα and DGKζ, positioning it as a tool to potentiate T-cell responses.[5][6] Phenotypic screening, a strategy that assesses the effects of compounds on cell behavior in a target-agnostic manner, has been instrumental in the discovery and optimization of DGK inhibitors.[7] This approach allows for the identification of compounds that modulate cellular functions, such as T-cell activation, cytokine release, and cell viability, in a physiologically relevant context.

Comparative Analysis of this compound and Alternatives

The following tables summarize the quantitative data for this compound and a selection of alternative DGK inhibitors. This data is compiled from various sources to provide a comparative overview of their potency and selectivity.

Table 1: Biochemical Potency (IC50) of DGK Inhibitors Against Key Isoforms

CompoundDGKα (nM)DGKζ (nM)DGKβ (nM)DGKγ (nM)DGKκ (nM)
This compound 650[5]250[5]---
BMS-5024.6[8][9]2.1[8][9]680[9]4600[9]>10000[9]
Ritanserin15,000[10]----
R590222,800[11]----
R59949300[7][12]--Strongly Inhibits[12]Moderately Attenuates[12]

Note: A lower IC50 value indicates higher potency. "-" indicates data not available.

Table 2: Cellular Activity (EC50/IC50) of DGK Inhibitors in Phenotypic Assays

CompoundAssayCell TypeActivity (nM)
This compound IFNγ Expression (Activation)Human CD8+ T-cellsEC50: 4.3[5]
IFNγ Expression (Activation)Human Whole BloodEC50: 390[5]
IFNγ Expression (Inhibition)Mouse Cytotoxic T-cellsIC50: 41[5]
BMS-502IFNγ ProductionHuman Whole BloodEC50: 280[9]
pERKHuman Whole BloodEC50: 340[9]
CD8+ T-cell ProliferationHuman Effector CD8+ T-cellsEC50: 65[9]
RitanserinCytotoxicityKasumi-1 (AML)IC50: 51,000 (24h)[2]
CytotoxicityKG-1α (AML)IC50: 38,000 (24h)[2]
R59022CytotoxicityHL-60 (AML)IC50: 32,000 (24h)[2]
CytotoxicityHEL (AML)IC50: 49,000 (24h)[2]
R59949CytotoxicityHL-60 (AML)IC50: 72,000 (24h)[2]
CytotoxicityHEL (AML)IC50: 80,000 (24h)[2]

Note: EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response. IC50 (half-maximal inhibitory concentration) in this context refers to the concentration of an inhibitor where the response (e.g., cell viability) is reduced by half.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the methods used for its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for phenotypic screening.

DGK_Signaling_Pathway TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC_theta PKCθ DAG->PKC_theta Activation PA Phosphatidic Acid (PA) DGK->PA Phosphorylation Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC_theta->NFkB T_Cell_Activation T-Cell Activation (e.g., IL-2, IFNγ production, Proliferation) Ras_MAPK->T_Cell_Activation NFkB->T_Cell_Activation Dgk_IN_1 This compound Dgk_IN_1->DGK Inhibition

Caption: DGK Signaling Pathway in T-Cells.

Phenotypic_Screening_Workflow cluster_preparation 1. Preparation cluster_treatment 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Phenotypic Analysis cluster_data 5. Data Analysis PBMCs Isolate PBMCs from healthy donor blood T_Cells Purify CD8+ T-Cells PBMCs->T_Cells Plate_Cells Plate T-Cells in 96-well plates Add_Stimuli Add T-Cell Receptor stimuli (e.g., anti-CD3/CD28) Plate_Cells->Add_Stimuli Add_Inhibitors Add this compound or alternative inhibitors at various concentrations Add_Stimuli->Add_Inhibitors Incubate Incubate for 24-72 hours Add_Inhibitors->Incubate Cytokine_Assay Cytokine Release Assay (e.g., ELISA for IFNγ, IL-2) Incubate->Cytokine_Assay Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE staining) Incubate->Proliferation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, alamarBlue) Incubate->Viability_Assay EC50_IC50 Calculate EC50/IC50 values Cytokine_Assay->EC50_IC50 Proliferation_Assay->EC50_IC50 Viability_Assay->EC50_IC50 Compare Compare efficacy and potency EC50_IC50->Compare

Caption: Phenotypic Screening Workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key phenotypic screening assays used to validate the effects of DGK inhibitors.

Protocol 1: T-Cell Activation and Cytokine Release Assay

Objective: To measure the effect of this compound on T-cell activation by quantifying the secretion of key cytokines such as IFNγ and IL-2.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors.

  • CD8+ T-Cell Isolation Kit.

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation.

  • This compound and other DGK inhibitors.

  • 96-well cell culture plates.

  • Human IFNγ and IL-2 ELISA kits.

Procedure:

  • T-Cell Isolation: Isolate CD8+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) T-cell isolation kit according to the manufacturer's instructions.

  • Cell Plating: Seed the purified CD8+ T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a serial dilution of this compound and alternative inhibitors in complete RPMI-1640 medium.

  • Treatment: Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known T-cell activator).

  • Stimulation: Add 50 µL of a solution containing anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • ELISA: Perform ELISA for IFNγ and IL-2 on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of cytokines in each sample based on a standard curve. Determine the EC50 value for T-cell activation for each compound.

Protocol 2: Cell Viability Assay (alamarBlue Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Acute Myeloid Leukemia (AML) cell lines (e.g., HL-60, Kasumi-1).

  • Complete culture medium appropriate for the cell line.

  • This compound and other DGK inhibitors.

  • 96-well cell culture plates.

  • alamarBlue® cell viability reagent.

Procedure:

  • Cell Plating: Seed the AML cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.[2]

  • Compound Treatment: Add 10 µL of 10x concentrated inhibitor solutions to the respective wells.[2] Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • alamarBlue Addition: Add 10 µL of alamarBlue® reagent to each well.

  • Incubation: Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for cytotoxicity for each compound.

Conclusion

Phenotypic screening provides a powerful approach to validate the effects of DGK inhibitors like this compound in a cellular context. The comparative data presented in this guide highlights the varying potencies and selectivities of different DGK inhibitors. This compound demonstrates dual inhibition of DGKα and DGKζ and potent activation of human CD8+ T-cells.[5] In comparison, compounds like BMS-502 show higher biochemical potency against DGKα and DGKζ.[8][9] The choice of inhibitor will depend on the specific research question, with considerations for isoform selectivity and desired phenotypic outcome. The provided experimental protocols offer a starting point for researchers to design and execute their own validation studies. Further investigation into the off-target effects and in vivo efficacy of these compounds is warranted for their translation into therapeutic applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dgk-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of Dgk-IN-1, a T cell activator used in cancer and viral infection research.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a chlorinated heterocyclic organic compound necessitates handling it as potentially hazardous waste. The following procedures are based on established best practices for the disposal of chemical waste and are designed to minimize risk to personnel and the environment.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Chemical Formula C₂₉H₂₇Cl₂N₅O[1][2]
Molecular Weight 532.46 g/mol [1][2]
Appearance Off-white to light yellow solid[1][2]
Solubility Soluble in DMSO at 5 mg/mL (with ultrasonic and warming to 60°C)[1][2][3]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2]

Experimental Protocols for Safe Disposal

Adherence to the following protocols is crucial for the safe disposal of this compound in its various forms.

Disposal of Solid (Neat) this compound
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Collection: Collect unadulterated or expired solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

  • Waste Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal.

Disposal of this compound in DMSO Solution
  • PPE: Wear appropriate PPE as described above.

  • Waste Collection: Collect all solutions containing this compound in a dedicated, labeled waste container for chlorinated organic solvents. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.

  • Labeling: Clearly label the waste container with "Waste this compound in DMSO" and list the approximate concentration and volume.

  • Storage and Disposal: Store the container in the hazardous waste accumulation area and arrange for disposal through your institution's EHS department.

Disposal of Contaminated Labware
  • Decontamination: Whenever possible, decontaminate reusable glassware by rinsing with a suitable solvent (such as ethanol or acetone) and then washing with soap and water. Collect the initial solvent rinse as hazardous waste.

  • Disposable Items: Dispose of single-use plastics, pipette tips, and other contaminated disposable items in a designated solid hazardous waste container.

  • Labeling: Ensure the solid waste container is clearly labeled as "Solid Waste Contaminated with this compound."

  • Final Disposal: Manage the container as hazardous waste according to your institution's procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Dgk_IN_1_Disposal_Workflow This compound Disposal Workflow cluster_start Start: Identify Waste Type cluster_waste_forms Waste Forms cluster_disposal_actions Disposal Actions cluster_final_disposal Final Disposal Start This compound Waste Solid Solid (Neat) Compound Start->Solid Solution Solution in DMSO Start->Solution Contaminated Contaminated Labware Start->Contaminated CollectSolid Collect in Labeled Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Chlorinated Organic Waste Container Solution->CollectLiquid CollectContaminated Collect in Labeled Solid Waste Container Contaminated->CollectContaminated EHS Arrange for Pickup by Environmental Health & Safety (EHS) CollectSolid->EHS CollectLiquid->EHS CollectContaminated->EHS

Caption: Logical workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and maintaining compliance with safety regulations. Always consult your institution's specific waste management policies for complete guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.